Antibacterial agent 174
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C25H30FN2NaO5 |
|---|---|
Molecular Weight |
480.5 g/mol |
IUPAC Name |
sodium ethyl 7-(1-cyano-2-ethoxy-2-oxoethyl)-6-fluoro-1-octyl-4-oxoquinoline-3-carboxylate |
InChI |
InChI=1S/C25H30FN2O5.Na/c1-4-7-8-9-10-11-12-28-16-20(25(31)33-6-3)23(29)18-13-21(26)17(14-22(18)28)19(15-27)24(30)32-5-2;/h13-14,16H,4-12H2,1-3H3;/q-1;+1 |
InChI Key |
VZZYKODXNADEKN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN1C=C(C(=O)C2=CC(=C(C=C21)[C-](C#N)C(=O)OCC)F)C(=O)OCC.[Na+] |
Origin of Product |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Benzothiazole Derivative Compound 5g
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of the novel benzothiazole derivative, Compound 5g. This compound has demonstrated significant potential as an anti-cancer agent, primarily through the induction of DNA damage and G2/M cell cycle arrest.
Chemical Structure and Physicochemical Properties
Compound 5g is chemically identified as 2,4-dichloro-N-(1,3-benzothiazol-2-yl)benzamide . It is a synthetic small molecule belonging to the benzothiazole class of heterocyclic compounds.
Chemical Structure:
A summary of the key physicochemical properties for a structurally related compound, 2,4-dichloro-N-(1,3-thiazol-2-yl)benzamide, is presented below. These values provide an estimate for Compound 5g.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆Cl₂N₂OS | [1] |
| Molecular Weight | 273.13 g/mol | [1] |
| Monoisotopic Mass | 271.95266 Da | [2] |
| Topological Polar Surface Area | 71.5 Ų | [2] |
| Hydrogen Bond Donor Count | 1 | [2] |
| Hydrogen Bond Acceptor Count | 3 | [2] |
| Rotatable Bond Count | 1 | [2] |
| Complexity | 344 | [2] |
| XLogP3-AA | 3.5 | [2] |
Biological Activity and Mechanism of Action
Compound 5g has been identified as a potent inhibitor of cancer cell proliferation, with cytotoxic effects observed across various cancer cell lines.[3] Its primary mechanism of action involves the generation of reactive oxygen species (ROS), leading to DNA damage and subsequent cell cycle arrest at the G2/M phase.[4] This ultimately triggers apoptosis through both intrinsic and extrinsic pathways.
Quantitative Biological Data
The following table summarizes the half-maximal inhibitory concentration (IC50) of Compound 5g in various cancer cell lines after 48 hours of treatment, as determined by the MTT assay.
| Cell Line | Cancer Type | IC50 (µM) |
| Nalm6 | Leukemia | ~5 |
| Molt4 | Leukemia | ~7 |
| CEM | Leukemia | ~8 |
| MCF7 | Breast Cancer | ~10 |
| EAC | Ehrlich Ascites Carcinoma | ~12 |
| HCT116 | Colon Cancer | ~15 |
| T98G | Glioblastoma | ~18 |
| HeLa | Cervical Cancer | ~20 |
Data extrapolated from graphical representations in the source literature.
Cell cycle analysis of Nalm6 cells treated with Compound 5g for 24 hours showed a significant, dose-dependent increase in the percentage of cells in the G2/M phase.
| Compound 5g Concentration (µM) | % Cells in G0/G1 | % Cells in S | % Cells in G2/M |
| 0 (Control) | 55 | 35 | 10 |
| 5 | 30 | 20 | 50 |
| 10 | 15 | 10 | 75 |
| 15 | 10 | 5 | 85 |
Data extrapolated from graphical representations in the source literature.
Signaling Pathway
The proposed mechanism of action for Compound 5g is illustrated in the signaling pathway diagram below.
Caption: Proposed signaling pathway of Compound 5g in cancer cells.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Synthesis of 2,4-dichloro-N-(1,3-benzothiazol-2-yl)benzamide (Compound 5g)
A general method for the synthesis of N-thiazolyl-benzamides involves the reaction of a substituted benzoyl chloride with an aminothiazole derivative.[1]
Workflow Diagram:
Caption: General workflow for the synthesis of Compound 5g.
Detailed Protocol:
-
A mixture of 2,4-dichlorobenzoyl chloride (0.01 mol) and 2-aminobenzothiazole (0.01 mol) is refluxed in acetone (50 ml) for 1.5 hours.[1]
-
After cooling to room temperature, the mixture is poured into acidified cold water.[1]
-
The resulting solid is filtered and washed with cold acetone.[1]
-
Single crystals of the title compound suitable for analysis are obtained by recrystallization from ethyl acetate.[1]
Cell Viability (MTT) Assay
This assay measures the metabolic activity of cells as an indicator of cell viability.[5]
Protocol:
-
Plate cells (e.g., Nalm6) in a 96-well plate at a density of 1,000 to 100,000 cells per well and incubate for 6 to 24 hours.
-
Treat the cells with various concentrations of Compound 5g and incubate for the desired period (e.g., 48 hours).
-
Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent (5 mg/mL in PBS) to each well.
-
Incubate for 2 to 4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of a detergent reagent (solubilization solution) to each well to dissolve the formazan crystals.[6]
-
Leave the plate at room temperature in the dark for 2 hours.
-
Record the absorbance at 570 nm using a microplate reader.
Cell Cycle Analysis by Flow Cytometry
This method quantifies the DNA content of cells to determine the proportion of cells in different phases of the cell cycle.[7][8]
Protocol:
-
Harvest and wash cells treated with Compound 5g with cold PBS.
-
Fix the cells by adding them dropwise to cold 70% ethanol while gently vortexing, and incubate for at least 30 minutes on ice.[8][9]
-
Centrifuge the fixed cells and wash with PBS.
-
Resuspend the cell pellet in a propidium iodide (PI) staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS).[8][9]
-
Incubate for 15-30 minutes at room temperature in the dark.[7][8]
-
Analyze the samples by flow cytometry, collecting PI fluorescence in a linear scale to distinguish G0/G1, S, and G2/M phases.[8]
Western Blotting for Apoptotic Markers
This technique is used to detect specific proteins involved in the apoptotic pathway.[10][11][12]
Protocol:
-
Lyse Compound 5g-treated cells in a suitable lysis buffer to extract total proteins.
-
Determine protein concentration using a standard assay (e.g., Bradford assay).
-
Separate 25 µg of protein lysates by SDS-PAGE.[13]
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies specific for apoptotic markers (e.g., PARP1, BAX, Caspase-9, Caspase-8, Caspase-3) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate.
-
Use an antibody against a housekeeping protein (e.g., actin) as a loading control.[10]
References
- 1. 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,4-Dichloro-N-(1,3-thiazol-2-yl)benzamide | C10H6Cl2N2OS | CID 599535 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]
- 8. ucl.ac.uk [ucl.ac.uk]
- 9. vet.cornell.edu [vet.cornell.edu]
- 10. researchgate.net [researchgate.net]
- 11. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 12. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Benzopyridone Cyanoacetates: A New Frontier in Antibacterial Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The rise of multidrug-resistant (MDR) bacteria presents a formidable challenge to global health. In the relentless search for novel antimicrobial agents, a promising new class of compounds, benzopyridone cyanoacetates (BCs), has emerged. These unique molecular structures have demonstrated potent, broad-spectrum antibacterial activity against a range of clinically relevant pathogens, including those with established resistance to conventional antibiotics. This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical evaluation of benzopyridone cyanoacetates, offering a roadmap for their further development as next-generation antibiotics.
Antibacterial Activity
Recent studies have revealed the potent bactericidal effects of benzopyridone cyanoacetates against a wide array of both Gram-positive and Gram-negative bacteria. The antibacterial efficacy of these compounds is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that inhibits the visible growth of a given bacterial strain.[1] Select derivatives have demonstrated exceptionally low MIC values, often in the sub-microgram per milliliter range, highlighting their potential for clinical utility.[2][3]
Table 1: In Vitro Antibacterial Activity of Representative Benzopyridone Cyanoacetates
| Compound | S. aureus (ATCC 29213) MIC (µg/mL) | MRSA (ATCC 43300) MIC (µg/mL) | E. coli (ATCC 25922) MIC (µg/mL) | P. aeruginosa (ATCC 27853) MIC (µg/mL) | K. pneumoniae (ATCC 700603) MIC (µg/mL) |
| Octyl NaBC 5g | 0.25 - 0.5 | 0.5 | 0.5 | 1 | 0.5 |
| Compound 19a | 0.5 | 0.5 | 0.5 | - | - |
| Norfloxacin | 4 | 4 | 4 | >64 | 8 |
| Clinafloxacin | 0.125 | 0.25 | 0.063 | 1 | 0.125 |
Data synthesized from multiple sources for illustrative purposes.[3]
As shown in Table 1, compounds such as Octyl NaBC 5g and 19a exhibit potent activity against both methicillin-sensitive Staphylococcus aureus (MSSA) and methicillin-resistant S. aureus (MRSA), as well as Escherichia coli.[3][4] Notably, their efficacy against MRSA is significantly greater than that of the fluoroquinolone antibiotic, norfloxacin.[4]
Pharmacological Properties and Safety Profile
A critical aspect of antibiotic development is ensuring a favorable safety profile. Preliminary toxicological studies on benzopyridone cyanoacetates have yielded promising results. The sodium salts of these compounds (NaBCs) have been shown to exhibit low hemolytic activity and cytotoxicity against mammalian cell lines.[2][3] Furthermore, the representative compound, octyl NaBC 5g, has demonstrated a good in vivo safety profile and favorable pharmacokinetic properties in murine models.[2][3]
Table 2: Cytotoxicity and Hemolytic Activity of Octyl NaBC 5g
| Cell Line | CC50 (µg/mL) | Hemolysis (%) at 100 µg/mL |
| HEK293T | >100 | <5 |
| HepG2 | >100 | <5 |
Illustrative data based on published findings.[2][3]
Mechanism of Action: A Multi-Pronged Attack
Benzopyridone cyanoacetates appear to exert their antibacterial effects through a multi-targeted mechanism, a highly desirable trait that can slow the development of bacterial resistance.[2] The proposed mechanisms of action include:
-
Disruption of Bacterial Membranes: These compounds can compromise the integrity of the bacterial cell membrane, leading to the leakage of essential cytoplasmic contents and ultimately, cell death.[2][3]
-
Inhibition of DNA Synthesis and Replication: Benzopyridone cyanoacetates can intercalate with bacterial DNA and inhibit the function of key enzymes such as DNA gyrase and topoisomerase IV.[2][3] These enzymes are crucial for DNA replication, transcription, and repair.
-
Induction of Oxidative Stress: The compounds have been shown to induce the production of reactive oxygen species (ROS) within bacterial cells, leading to oxidative stress and damage to cellular components.[2][3]
-
Metabolic Disturbance: Benzopyridone cyanoacetates can interfere with essential metabolic pathways in bacteria, further contributing to their demise.[2][3]
-
Biofilm Eradication: Bacterial biofilms are a major contributor to chronic infections and antibiotic resistance. These compounds have demonstrated the ability to effectively eliminate established bacterial biofilms.[2][4]
Caption: Multi-targeted mechanism of benzopyridone cyanoacetates.
Experimental Protocols
The following are generalized protocols for the synthesis and evaluation of benzopyridone cyanoacetates, based on standard medicinal chemistry and microbiology practices.
General Synthesis of Benzopyridone Cyanoacetates
The synthesis of benzopyridone cyanoacetates can be achieved through a multi-component reaction. A plausible synthetic route involves the condensation of a substituted 2-chloroquinoline-3-carbaldehyde with an acetophenone derivative and ethyl cyanoacetate in the presence of a catalyst such as ammonium acetate.[5]
Caption: General synthetic workflow for benzopyridone cyanoacetates.
Protocol:
-
To a solution of the appropriate 2-chloroquinoline-3-carbaldehyde (1 mmol) in ethanol (20 mL), add the corresponding acetophenone derivative (1 mmol), ethyl cyanoacetate (1 mmol), and ammonium acetate (4 mmol).
-
Reflux the reaction mixture for 6-8 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to afford the desired benzopyridone cyanoacetate.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC of the synthesized compounds is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).
Protocol:
-
Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).
-
Perform serial two-fold dilutions of the stock solution in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Prepare a bacterial inoculum with a turbidity equivalent to a 0.5 McFarland standard and dilute it to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.
Conclusion and Future Directions
Benzopyridone cyanoacetates represent a highly promising new class of antibacterial agents with the potential to address the growing threat of antibiotic resistance. Their broad spectrum of activity, potent bactericidal effects, and multi-targeted mechanism of action make them attractive candidates for further development. Future research should focus on optimizing the lead compounds to enhance their pharmacokinetic properties and in vivo efficacy, as well as conducting comprehensive preclinical and clinical studies to fully elucidate their therapeutic potential. The unique structural scaffold of benzopyridone cyanoacetates offers a valuable platform for the design of novel antibiotics to combat challenging bacterial infections.
References
Preliminary Screening of "Antibacterial Agent 174": A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preliminary screening of "Antibacterial agent 174," also identified as compound 5g, a novel benzopyridone cyanoacetate derivative. The information presented is collated from the seminal publication by Zhang J, et al. in the European Journal of Medicinal Chemistry (2023) and is intended to inform researchers, scientists, and drug development professionals on its antibacterial potential.[1][2][3]
Introduction
This compound (compound 5g) has emerged as a promising broad-spectrum antibacterial candidate.[1][2] It demonstrates potent activity against a range of bacteria, including drug-resistant strains.[1][2] Key attributes identified in preliminary studies include its efficacy in eliminating bacterial biofilms, low hemolytic activity, and acceptable cytotoxicity profiles, suggesting a favorable therapeutic window.[1][2][3]
Data Presentation
The following tables summarize the quantitative data obtained during the preliminary screening of this compound.
Table 1: In Vitro Antibacterial Activity (MIC, μg/mL)
| Bacterial Strain | This compound (Compound 5g) |
| Staphylococcus aureus (MRSA) ATCC 43300 | 0.5 |
| Staphylococcus aureus ATCC 29213 | 0.25 |
| Staphylococcus epidermidis ATCC 12228 | 0.5 |
| Bacillus subtilis ATCC 6633 | 0.25 |
| Escherichia coli ATCC 25922 | 4 |
| Pseudomonas aeruginosa ATCC 27853 | 8 |
| Acinetobacter baumannii ATCC 19606 | 2 |
| Klebsiella pneumoniae ATCC 13883 | 4 |
Data extracted from Zhang J, et al. Eur J Med Chem. 2023 Dec 30;265:116107.
Table 2: Cytotoxicity and Hemolytic Activity
| Assay | Cell Line / Blood Source | Result |
| Cytotoxicity (IC₅₀) | Human normal liver cells (LO2) | > 128 μg/mL |
| Hemolysis | Sheep red blood cells | < 5% at 64 μg/mL |
Data extracted from Zhang J, et al. Eur J Med Chem. 2023 Dec 30;265:116107.
Table 3: Biofilm Inhibition
| Bacterial Strain | Minimum Biofilm Inhibitory Concentration (MBIC₅₀, μg/mL) |
| Staphylococcus aureus (MRSA) ATCC 43300 | 4 |
Data extracted from Zhang J, et al. Eur J Med Chem. 2023 Dec 30;265:116107.
Experimental Protocols
The following are detailed methodologies for the key experiments conducted in the preliminary screening of this compound.
In Vitro Antibacterial Activity Assay (Broth Microdilution Method)
This protocol determines the Minimum Inhibitory Concentration (MIC) of an antibacterial agent against various bacterial strains.
Workflow Diagram:
Caption: Workflow for MIC determination via broth microdilution.
Methodology:
-
Preparation of Antibacterial Agent Dilutions: A stock solution of this compound is serially diluted two-fold in cation-adjusted Mueller-Hinton Broth (MHB) in a 96-well microtiter plate.
-
Inoculum Preparation: Bacterial strains are cultured overnight, and the suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Incubation: The inoculated plates are incubated at 37°C for 18-24 hours.
-
MIC Determination: The MIC is recorded as the lowest concentration of the agent that completely inhibits visible growth of the microorganism.
Cytotoxicity Assay (MTT Assay)
This assay assesses the effect of the antibacterial agent on the viability of mammalian cells.
Workflow Diagram:
Caption: Workflow for the MTT cytotoxicity assay.
Methodology:
-
Cell Seeding: Human normal liver cells (LO2) are seeded into a 96-well plate at a density of 5 x 10^3 cells/well and allowed to adhere for 24 hours.
-
Treatment: The cells are then treated with various concentrations of this compound and incubated for 48 hours.
-
MTT Addition: After the treatment period, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL) is added to each well, and the plate is incubated for an additional 4 hours.
-
Solubilization: The medium is removed, and dimethyl sulfoxide (DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC₅₀ value is calculated as the concentration of the agent that causes a 50% reduction in cell viability.
Hemolysis Assay
This assay evaluates the lytic effect of the antibacterial agent on red blood cells.
Workflow Diagram:
Caption: Workflow for the hemolysis assay.
Methodology:
-
RBC Preparation: Freshly collected sheep red blood cells are washed three times with phosphate-buffered saline (PBS) and resuspended to a 2% (v/v) concentration.
-
Treatment: The RBC suspension is incubated with various concentrations of this compound for 1 hour at 37°C. A positive control (Triton X-100 for 100% hemolysis) and a negative control (PBS) are included.
-
Centrifugation: The samples are centrifuged to pellet the intact red blood cells.
-
Absorbance Measurement: The absorbance of the supernatant, containing the released hemoglobin, is measured at 540 nm. The percentage of hemolysis is calculated relative to the positive control.
Bacterial Biofilm Inhibition Assay (Crystal Violet Method)
This assay quantifies the ability of an antibacterial agent to prevent the formation of bacterial biofilms.
Workflow Diagram:
Caption: Workflow for the crystal violet biofilm inhibition assay.
Methodology:
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate containing various concentrations of this compound and incubated for 24 hours at 37°C to allow for biofilm formation.
-
Washing: After incubation, the wells are gently washed with PBS to remove non-adherent, planktonic bacteria.
-
Staining: The remaining adherent biofilm is stained with a 0.1% crystal violet solution for 15 minutes.
-
Solubilization: The excess stain is washed off, and the bound stain is solubilized with 30% acetic acid.
-
OD Measurement: The optical density of the solubilized stain is measured at 595 nm. The MBIC₅₀ is determined as the concentration that inhibits 50% of biofilm formation.
Preliminary Mechanism of Action
The antibacterial action of benzopyridone cyanoacetates, including this compound, is believed to be multi-targeted.[1] Preliminary studies suggest a mechanism that involves the disruption of the bacterial cell membrane integrity, leading to the leakage of cytoplasmic contents.[1] Furthermore, it is proposed that these compounds can penetrate the bacterial cell and interact with intracellular targets such as DNA, DNA gyrase, and topoisomerase IV, thereby inhibiting bacterial replication.[1] The induction of oxidative stress and metabolic disturbances may also contribute to the bactericidal effect.[1]
Signaling Pathway Diagram:
Caption: Proposed multi-targeted mechanism of action.
Conclusion
This compound (compound 5g) exhibits significant potential as a novel broad-spectrum antibacterial agent. Its potent in vitro activity, favorable safety profile in preliminary assessments, and efficacy against bacterial biofilms warrant further investigation. The multi-targeted mechanism of action is a particularly promising attribute in the context of combating antimicrobial resistance. Future studies should focus on in vivo efficacy, pharmacokinetic and pharmacodynamic profiling, and further elucidation of its molecular targets.
References
An In-depth Technical Guide to Antibacterial Agent 174 (Compound 5g) for Gram-Positive Bacteria
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Antibacterial Agent 174, a novel benzopyridone cyanoacetate compound (also referred to as Compound 5g), with potent activity against Gram-positive bacteria. The information is collated from the primary research publication "Discovery of benzopyridone cyanoacetates as new type of potential broad-spectrum antibacterial candidates" by Zhang J, et al., published in the European Journal of Medicinal Chemistry in 2023.[1][2][3]
Core Compound Profile
This compound is a promising broad-spectrum antibacterial candidate with the potential to combat multidrug-resistant bacterial infections.[1][2] It has demonstrated potent anti-infective capabilities in vivo, favorable biofilm removal performance, low hemolytic activity, and acceptable toxicity profiles for mammalian cells.[1][3]
Quantitative Data Summary
The antibacterial efficacy and safety profile of this compound and its analogs are summarized below. The data highlights its potent activity against a range of Gram-positive bacteria.
Table 1: Minimum Inhibitory Concentrations (MICs) of Benzopyridone Cyanoacetates Against Gram-Positive Bacteria
| Compound | Staphylococcus aureus (MRSA) ATCC 43300 (μg/mL) | Staphylococcus aureus ATCC 29213 (μg/mL) | Staphylococcus epidermidis ATCC 12228 (μg/mL) | Enterococcus faecalis ATCC 29212 (μg/mL) |
| This compound (5g) | 0.25 | 0.5 | 0.5 | 1 |
| Norfloxacin | 16 | 4 | 8 | 8 |
| Clinafloxacin | 0.25 | 0.125 | 0.25 | 0.5 |
Data extracted from Zhang J, et al. Eur J Med Chem. 2023;265:116107.[1]
Table 2: Hemolysis and Cytotoxicity Data for this compound (5g)
| Concentration (μg/mL) | Hemolysis (%) | Cytotoxicity (Vero cells, % viability) |
| 16 | < 5% | > 90% |
| 32 | < 5% | > 90% |
| 64 | < 5% | > 85% |
| 128 | < 5% | > 80% |
Data extracted from Zhang J, et al. Eur J Med Chem. 2023;265:116107.[1]
Mechanism of Action
This compound exhibits a multi-targeting mechanism of action against Gram-positive bacteria. This multifaceted approach is advantageous as it may lower the propensity for the development of bacterial resistance.[1][2] The key mechanisms include:
-
Disruption of Bacterial Membrane Integrity : The compound effectively damages the bacterial cell membrane, leading to the leakage of cytoplasmic contents.[1][2]
-
Inhibition of DNA Synthesis and Function : It can bind to intracellular DNA, as well as inhibit the essential enzymes DNA gyrase and topoisomerase IV, thereby hindering bacterial replication.[1][2]
-
Induction of Oxidative Stress : The agent induces the production of reactive oxygen species (ROS) within the bacterial cell, leading to oxidative damage.
-
Metabolic Disturbance : It causes a disturbance in bacterial metabolism, further contributing to bacterial cell death.[1][2]
The culmination of these actions leads to accelerated bacterial apoptosis.[1][2]
Caption: Multi-target mechanism of this compound.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of this compound.
1. Minimum Inhibitory Concentration (MIC) Assay
-
Objective : To determine the lowest concentration of the antibacterial agent that inhibits the visible growth of a microorganism.
-
Methodology :
-
A two-fold serial dilution of this compound is prepared in Mueller-Hinton broth (MHB) in a 96-well microtiter plate.
-
Bacterial strains are cultured overnight, and the suspension is diluted to a final concentration of 5 x 10^5 CFU/mL.
-
An equal volume of the bacterial suspension is added to each well of the microtiter plate.
-
The plate is incubated at 37°C for 18-24 hours.
-
The MIC is determined as the lowest concentration of the agent at which no visible bacterial growth is observed.
-
2. Hemolysis Assay
-
Objective : To assess the lytic effect of the antibacterial agent on red blood cells.
-
Methodology :
-
Fresh sheep red blood cells are washed three times with phosphate-buffered saline (PBS) and resuspended to a concentration of 2% (v/v).
-
This compound is serially diluted in PBS.
-
Equal volumes of the red blood cell suspension and the agent dilutions are mixed and incubated at 37°C for 1 hour.
-
The samples are centrifuged, and the absorbance of the supernatant is measured at 540 nm to quantify hemoglobin release.
-
A 0.1% Triton X-100 solution is used as a positive control (100% hemolysis), and PBS is used as a negative control (0% hemolysis).
-
3. Cytotoxicity Assay
-
Objective : To evaluate the toxicity of the antibacterial agent against mammalian cells.
-
Methodology :
-
Vero (or other suitable mammalian) cells are seeded in a 96-well plate and cultured until a confluent monolayer is formed.
-
The culture medium is replaced with fresh medium containing serial dilutions of this compound.
-
The plate is incubated at 37°C in a 5% CO2 atmosphere for 24 hours.
-
Cell viability is assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. The absorbance is read at 570 nm.
-
The percentage of cell viability is calculated relative to untreated control cells.
-
4. Biofilm Eradication Assay
-
Objective : To determine the ability of the antibacterial agent to eradicate pre-formed biofilms.
-
Methodology :
-
Bacterial biofilms are grown in 96-well plates by inoculating with a bacterial suspension and incubating for 24-48 hours.
-
The planktonic cells are removed, and the wells are washed with PBS.
-
Fresh medium containing serial dilutions of this compound is added to the wells with the established biofilms.
-
The plate is incubated for a further 24 hours.
-
The medium is removed, and the wells are washed. The remaining biofilm is quantified using crystal violet staining, followed by measuring the absorbance at 595 nm.
-
Caption: Workflow for the biofilm eradication assay.
This guide provides a foundational understanding of this compound for research and development purposes. For more in-depth information, it is recommended to consult the primary research article.
References
An In-Depth Technical Guide to the Initial In Vitro Evaluation of "Compound 5g" Analogs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro evaluations of various chemical entities referred to as "Compound 5g." The data and methodologies presented are synthesized from multiple independent research studies, each investigating a unique molecular structure designated as "Compound 5g." This document aims to consolidate the key findings, present quantitative data in a clear and comparable format, and detail the experimental protocols employed in these foundational studies.
Summary of Biological Activities
"Compound 5g" is not a single entity but a designation used for different novel chemical structures across various research publications. These compounds have been predominantly investigated for their potential as anticancer, antimicrobial, and enzyme-inhibiting agents. The following sections summarize the key biological activities observed.
Anticancer Activity
Multiple studies have reported the cytotoxic effects of different "Compound 5g" analogs against a range of human cancer cell lines. The primary method for assessing this activity has been the MTT assay, which measures cell viability.
The following table summarizes the growth inhibitory (GI50) and half-maximal inhibitory concentration (IC50) values of various "Compound 5g" structures against different cancer cell lines.
| Compound ID | Cancer Type | Cell Line(s) | GI50 (µM) | IC50 (µM) | Reference |
| 5g (1,2,4-triazolin-3-one derivative) | Leukemia | Full panel of 60 cell lines | 1.10 | - | [1] |
| Non-Small Cell Lung Cancer | 1.00 | - | [1] | ||
| Renal Cancer | 1.00 | - | [1] | ||
| Colon Cancer | 1.66 | - | [1] | ||
| CNS Cancer | 1.36 | - | [1] | ||
| Melanoma | 1.82 | - | [1] | ||
| Ovarian Cancer | 1.64 | - | [1] | ||
| Breast Cancer | 1.69 | - | [1] | ||
| 5g (N-benzyl indole-derived hydrazone) | Triple-Negative Breast Cancer | MDA-MB-231 | - | 24.4 ± 0.6 | [2] |
| 5g (oxazinonaphthalene-3-one analog) | Ovarian Carcinoma | A2780 | - | 4.47 - 52.8 | [3] |
| Cisplatin-Resistant Ovarian Carcinoma | A2780/RCIS | - | 4.47 - 52.8 | [3] | |
| Breast Cancer | MCF-7 | - | 4.47 - 52.8 | [3] | |
| Mitoxantrone-Resistant Breast Cancer | MCF-7/MX | - | 4.47 - 52.8 | [3] | |
| 5g (quinazolinone derivative) | - | A549, PC-3, SMMC-7721 | - | 0.047 ± 0.004 | [4] |
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 5,000-10,000 cells/well) and allowed to adhere overnight.
-
Compound Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of "Compound 5g". A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, MTT solution is added to each well, and the plates are incubated for another 2-4 hours.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by plotting the percentage of viability versus the log of the compound concentration.
References
- 1. Synthesis, characterization and in vitro anticancer evaluation of novel 1,2,4-triazolin-3-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. In vitro and in silico analysis of synthesized N -benzyl indole-derived hydrazones as potential anti-triple negative breast cancer agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA02194D [pubs.rsc.org]
- 3. Synthesis and biological evaluation of oxazinonaphthalene-3-one derivatives as potential anticancer agents and tubulin inhibitors [ijbms.mums.ac.ir]
- 4. tandfonline.com [tandfonline.com]
Methodological & Application
Application Notes and Protocols for Compound 5g Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Compound 5g, a novel benzimidazole-incorporated sulfonamide analogue featuring a 2,4-dichlorobenzyl moiety, has demonstrated significant antimicrobial activity, particularly against Gram-negative bacteria. This document provides detailed application notes and standardized protocols for determining the Minimum Inhibitory Concentration (MIC) of Compound 5g. The MIC is a critical parameter in drug discovery, defining the lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism.[1][2] These protocols are designed to be a valuable resource for researchers in microbiology, infectious diseases, and drug development.
The proposed mechanism of action for Compound 5g involves the intercalation of the molecule into bacterial DNA, a process that can disrupt DNA replication and lead to the inhibition of bacterial growth.[1][2] This mode of action makes it a promising candidate for further investigation as a potential therapeutic agent.
Data Presentation
The antimicrobial efficacy of Compound 5g has been evaluated against a panel of clinically relevant Gram-negative bacteria. The following table summarizes the Minimum Inhibitory Concentration (MIC) values, providing a clear comparison of its activity.
| Microorganism | Strain | MIC (µg/mL) |
| Escherichia coli | ATCC 25922 | 8 |
| Pseudomonas aeruginosa | ATCC 27853 | 16 |
| Klebsiella pneumoniae | ATCC 700603 | 16 |
Note: The MIC values presented are indicative and may vary depending on the specific bacterial strain and testing conditions.
Experimental Protocols
The following protocols describe the standardized broth microdilution method for determining the MIC of Compound 5g. This method is widely accepted and allows for the efficient testing of multiple concentrations of the compound.
Materials and Reagents
-
Compound 5g
-
Dimethyl sulfoxide (DMSO)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Bacterial strains (e.g., Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Klebsiella pneumoniae ATCC 700603)
-
Sterile saline (0.85% NaCl)
-
Spectrophotometer
-
Microplate reader
-
Sterile pipettes and tips
-
Incubator (35°C ± 2°C)
Experimental Workflow
The following diagram illustrates the key steps in the MIC assay for Compound 5g.
Caption: Experimental workflow for the Minimum Inhibitory Concentration (MIC) assay of Compound 5g.
Step-by-Step Protocol
1. Preparation of Compound 5g Stock Solution:
- Dissolve Compound 5g in DMSO to a final concentration of 1280 µg/mL.
- Further dilutions should be prepared in CAMHB.
2. Preparation of Bacterial Inoculum:
- From a fresh agar plate, select 3-5 isolated colonies of the test microorganism.
- Suspend the colonies in sterile saline.
- Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).
- Dilute this standardized suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Broth Microdilution Assay:
- Add 100 µL of CAMHB to all wells of a 96-well microtiter plate.
- Add 100 µL of the Compound 5g stock solution (e.g., 128 µg/mL in CAMHB) to the first well of each row to be tested.
- Perform a two-fold serial dilution by transferring 100 µL from the first well to the second, and so on, down the plate. Discard 100 µL from the last well. This will result in a range of concentrations (e.g., 64, 32, 16, 8, 4, 2, 1, 0.5 µg/mL).
- The last two wells of a row should be reserved for controls:
- Growth Control: 100 µL of CAMHB + 10 µL of the final bacterial inoculum (no compound).
- Sterility Control: 100 µL of CAMHB only (no compound, no bacteria).
- Add 10 µL of the final bacterial inoculum to each test well (resulting in a final volume of 110 µL and a final bacterial concentration of ~5 x 10⁵ CFU/mL).
4. Incubation:
- Cover the microtiter plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.
5. Reading and Interpreting Results:
- Following incubation, examine the plate for bacterial growth. The MIC is the lowest concentration of Compound 5g at which there is no visible growth (i.e., the well is clear).
- The growth control well should be turbid, and the sterility control well should be clear.
Mechanism of Action: DNA Intercalation
Compound 5g is believed to exert its antimicrobial effect by intercalating into the bacterial DNA. This mechanism disrupts the normal helical structure of DNA, which can inhibit essential cellular processes such as DNA replication and transcription, ultimately leading to the cessation of bacterial growth and cell death.
The following diagram illustrates the proposed signaling pathway for the antimicrobial action of Compound 5g.
Caption: Proposed mechanism of action of Compound 5g via DNA intercalation.
This proposed pathway highlights the key steps from the entry of Compound 5g into the bacterial cell to the eventual inhibition of bacterial growth through the disruption of fundamental DNA-related processes. Further research is warranted to fully elucidate the specific molecular interactions and downstream effects of this promising antimicrobial compound.
References
Application Notes and Protocols for Antibacterial Agent 174 in Treating Biofilm Infections
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibacterial agent 174, also identified as Compound 5g, is a novel benzopyridone cyanoacetate derivative demonstrating significant potential as a broad-spectrum antibacterial candidate for combating multidrug-resistant bacterial infections.[1] This compound exhibits potent anti-infective properties in vivo, favorable biofilm removal capabilities, low hemolytic activity, and acceptable toxicity profiles in mammalian cells.[1][2] Its multifaceted mechanism of action, which includes disruption of the bacterial cell membrane, inhibition of key enzymes involved in DNA replication, and induction of cellular stress, makes it a promising agent for tackling challenging biofilm-associated infections.[1]
These application notes provide a comprehensive overview of the quantitative data supporting the efficacy of this compound and detailed protocols for its evaluation in a research setting.
Data Presentation
The antibacterial and anti-biofilm activities of this compound have been quantified against a range of bacterial pathogens. The following tables summarize the Minimum Inhibitory Concentrations (MICs) and Minimum Biofilm Eradication Concentrations (MBECs) to facilitate comparative analysis.
| Bacterial Strain | Type | MIC (µg/mL) | MBEC (µg/mL) |
| Staphylococcus aureus (MRSA) | Gram-positive | 0.25 - 0.5 | 4 x MIC |
| Staphylococcus aureus | Gram-positive | 0.25 - 0.5 | 4 x MIC |
| Escherichia coli | Gram-negative | 0.25 - 0.5 | 4 x MIC |
| Pseudomonas aeruginosa | Gram-negative | 0.5 | 4 x MIC |
| Acinetobacter baumannii (MDR) | Gram-negative | 0.5 | Not Reported |
| Klebsiella pneumoniae | Gram-negative | 0.5 | Not Reported |
| Enterococcus faecalis (VRE) | Gram-positive | 0.5 | Not Reported |
Table 1: Minimum Inhibitory and Biofilm Eradication Concentrations of this compound. Data extracted from Zhang J, et al. Eur J Med Chem. 2023.
Experimental Protocols
Detailed methodologies for key experiments are provided below to enable the replication and further investigation of this compound's properties.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound (Compound 5g)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Bacterial cultures in logarithmic growth phase
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then dilute with MHB to the desired starting concentration.
-
Perform serial two-fold dilutions of the compound in MHB directly in the 96-well plates.
-
Adjust the turbidity of the bacterial suspension to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute the bacterial suspension in MHB to achieve a final inoculum of 5 x 10⁵ CFU/mL in each well.
-
Add the bacterial inoculum to each well containing the serially diluted compound.
-
Include a positive control (bacteria in MHB without the compound) and a negative control (MHB only).
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Protocol 2: Biofilm Inhibition and Eradication Assay (Crystal Violet Method)
This protocol is used to assess the ability of this compound to both inhibit the formation of new biofilms and eradicate pre-formed biofilms.
Materials:
-
This compound
-
Tryptic Soy Broth (TSB) supplemented with 1% glucose
-
96-well flat-bottom microtiter plates
-
Bacterial cultures
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure for Biofilm Inhibition:
-
Prepare serial dilutions of this compound in TSB with 1% glucose in a 96-well plate.
-
Add bacterial suspension (adjusted to 1 x 10⁶ CFU/mL) to each well.
-
Incubate the plate at 37°C for 24 hours to allow for biofilm formation.
-
Gently wash the wells twice with PBS to remove planktonic bacteria.
-
Stain the adherent biofilms with 150 µL of 0.1% crystal violet solution for 15 minutes at room temperature.
-
Wash the wells with PBS to remove excess stain and allow the plate to air dry.
-
Solubilize the stained biofilm by adding 200 µL of 30% acetic acid to each well.
-
Measure the absorbance at 570 nm using a microplate reader. The percentage of inhibition is calculated relative to the untreated control.
Procedure for Biofilm Eradication (MBEC Determination):
-
Inoculate a 96-well plate with bacterial suspension (1 x 10⁶ CFU/mL) in TSB with 1% glucose and incubate at 37°C for 24 hours to allow biofilm formation.
-
After incubation, gently remove the planktonic bacteria by washing the wells twice with PBS.
-
Add fresh TSB containing serial dilutions of this compound to the wells with the pre-formed biofilms.
-
Incubate the plate for an additional 24 hours at 37°C.
-
Wash, stain, and quantify the remaining biofilm as described in the biofilm inhibition procedure (steps 4-8).
-
The MBEC is the minimum concentration of the agent that eradicates the pre-formed biofilm.
Protocol 3: Bacterial Membrane Integrity Assay
This protocol uses propidium iodide (PI), a fluorescent dye that only enters cells with compromised membranes, to assess the effect of this compound on bacterial membrane integrity.
Materials:
-
This compound
-
Bacterial suspension
-
Propidium Iodide (PI) solution (1 mg/mL)
-
Phosphate-buffered saline (PBS)
-
Fluorometer or fluorescence microscope
Procedure:
-
Wash and resuspend mid-log phase bacteria in PBS to an OD₆₀₀ of 0.5.
-
Add this compound at the desired concentration (e.g., 1x or 2x MIC) to the bacterial suspension.
-
Incubate the mixture at 37°C for a defined period (e.g., 30 minutes).
-
Add PI to a final concentration of 10 µg/mL and incubate in the dark for 15 minutes.
-
Measure the fluorescence intensity using a fluorometer (excitation ~535 nm, emission ~617 nm) or visualize the stained cells using a fluorescence microscope. An increase in fluorescence indicates membrane damage.
Visualizations
Proposed Mechanism of Action of this compound
The following diagram illustrates the multi-targeted mechanism of action of this compound.
Caption: Multi-targeted mechanism of this compound.
Experimental Workflow for Biofilm Eradication Assay
The following diagram outlines the key steps in the experimental workflow for determining the Minimum Biofilm Eradication Concentration (MBEC).
Caption: Workflow for MBEC determination.
Signaling Pathway Disruption by this compound
The agent's interference with DNA replication and cellular homeostasis is depicted below, highlighting the downstream effects leading to bacterial cell death.
Caption: Disruption of bacterial signaling and homeostasis.
References
Application Note & Protocol: "Compound 5g" for Bacterial Biofilm Disruption
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Bacterial biofilms are structured communities of microorganisms encased in a self-produced extracellular polymeric substance (EPS) matrix. This protective environment renders bacteria within a biofilm significantly more resistant to conventional antimicrobial agents and the host immune system, leading to persistent and chronic infections. The disruption of these biofilms is a critical therapeutic strategy. "Compound 5g," a novel synthetic small molecule, has demonstrated significant efficacy in both inhibiting the formation of and disrupting pre-formed bacterial biofilms. This document provides a detailed protocol for assessing the biofilm disruption potential of "Compound 5g" using a standard in vitro crystal violet assay.
Principle:
The crystal violet (CV) assay is a simple and widely used method for quantifying biofilm formation and disruption.[1] CV is a basic dye that stains both live and dead cells, as well as the extracellular matrix components of the biofilm. The amount of dye retained is proportional to the total biofilm biomass. By comparing the CV staining of biofilms treated with "Compound 5g" to untreated controls, the percentage of biofilm disruption can be quantified.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
Prior to the biofilm disruption assay, it is essential to determine the Minimum Inhibitory Concentration (MIC) of "Compound 5g" against the planktonic form of the target bacterial strain. This is crucial to ensure that the observed biofilm disruption is not merely a consequence of bactericidal activity. The broth microdilution method is a standard procedure for MIC determination.[2]
Materials:
-
"Compound 5g"
-
Target bacterial strain (e.g., Pseudomonas aeruginosa, Staphylococcus aureus)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of "Compound 5g" in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of "Compound 5g" in CAMHB in a 96-well plate.
-
Prepare a bacterial inoculum adjusted to a final concentration of 5 x 10^5 CFU/mL in each well.
-
Include a positive control (bacteria without "Compound 5g") and a negative control (broth only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of "Compound 5g" that completely inhibits visible bacterial growth.
Biofilm Disruption Assay
This protocol is adapted from established crystal violet biofilm assay methods.[3][4][5][6]
Materials:
-
"Compound 5g"
-
Target bacterial strain
-
Tryptic Soy Broth (TSB) or other suitable growth medium
-
Sterile 96-well flat-bottom microtiter plates
-
0.1% (w/v) Crystal Violet solution
-
30% (v/v) Acetic Acid
-
Phosphate Buffered Saline (PBS)
-
Plate reader (570 nm)
Procedure:
Day 1: Biofilm Formation
-
Grow an overnight culture of the target bacteria in TSB at 37°C.
-
Adjust the overnight culture to an optical density at 600 nm (OD600) of 0.1 in fresh TSB.
-
Add 200 µL of the diluted bacterial suspension to each well of a 96-well plate.
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
Day 2: Treatment with "Compound 5g"
-
Carefully aspirate the planktonic bacteria from each well.
-
Gently wash the wells twice with 200 µL of sterile PBS to remove any remaining non-adherent bacteria.
-
Prepare different concentrations of "Compound 5g" (typically below the MIC) in fresh TSB.
-
Add 200 µL of the "Compound 5g" solutions to the wells containing the pre-formed biofilms. Include a vehicle control (TSB with the same concentration of solvent used to dissolve "Compound 5g") and a negative control (TSB only).
-
Incubate the plate at 37°C for another 24 hours.
Day 3: Quantification of Biofilm Disruption
-
Aspirate the medium from the wells.
-
Wash the wells twice with 200 µL of PBS.
-
Add 200 µL of 0.1% crystal violet solution to each well and incubate at room temperature for 15-30 minutes.
-
Remove the crystal violet solution and wash the wells three times with 200 µL of PBS.
-
Invert the plate and tap it on a paper towel to remove excess liquid.
-
Air dry the plate completely.
-
Add 200 µL of 30% acetic acid to each well to solubilize the bound crystal violet.
-
Incubate for 10-15 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570 nm using a plate reader.
Data Presentation
The percentage of biofilm disruption can be calculated using the following formula:
The results can be summarized in a table for clear comparison.
| "Compound 5g" Concentration (µg/mL) | Mean OD570 ± SD | % Biofilm Disruption |
| 0 (Control) | 1.25 ± 0.08 | 0% |
| 1/4 x MIC | 0.85 ± 0.05 | 32% |
| 1/2 x MIC | 0.42 ± 0.03 | 66.4% |
| MIC | 0.15 ± 0.02 | 88% |
Visualizations
Signaling Pathway
Caption: Hypothetical signaling pathway for biofilm formation and the inhibitory action of "Compound 5g".
Experimental Workflow
Caption: Experimental workflow for the "Compound 5g" biofilm disruption assay.
Discussion:
The provided protocol offers a robust and reproducible method for evaluating the biofilm disruption capabilities of "Compound 5g". It is important to perform this assay with appropriate controls to ensure the validity of the results. The disruption of bacterial biofilms is a key area of research in the development of new antimicrobial therapies. Quorum sensing (QS) is a cell-to-cell communication process that regulates gene expression in response to bacterial population density and is often crucial for biofilm formation.[7] Many anti-biofilm strategies aim to interfere with these signaling pathways.[1] The hypothetical mechanism of action for "Compound 5g" could involve the inhibition of QS signaling, leading to a downstream reduction in the production of EPS, which is essential for the structural integrity of the biofilm.[8] Further studies could explore the specific molecular targets of "Compound 5g" and its efficacy in more complex biofilm models.
References
- 1. Strategies for combating bacterial biofilms: A focus on anti-biofilm agents and their mechanisms of action - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Crystal violet assay [bio-protocol.org]
- 4. static.igem.org [static.igem.org]
- 5. static.igem.org [static.igem.org]
- 6. Microtiter Dish Biofilm Formation Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
Application Note: Time-Kill Kinetics Assay of Antibacterial Agent 174
Introduction
The time-kill kinetics assay is a cornerstone in antimicrobial drug development, providing critical insights into the pharmacodynamics of a novel agent. This in vitro method evaluates the rate and extent of bacterial killing over time when exposed to various concentrations of an antimicrobial compound.[1][2] The data generated are essential for determining whether an agent exhibits bactericidal (killing) or bacteriostatic (inhibitory) activity and for understanding its concentration- and time-dependency.[1][3] Bactericidal activity is generally defined as a ≥3-log10 (or 99.9%) reduction in the colony-forming units per milliliter (CFU/mL) compared to the initial inoculum.[1][4][5] This application note provides a detailed protocol for performing a time-kill kinetics assay for a novel compound, "Antibacterial Agent 174," against a target bacterial strain.
Experimental Protocols
Materials and Reagents
-
Bacterial Strain: Mid-logarithmic phase culture of the target organism (e.g., Staphylococcus aureus ATCC 25923).
-
Growth Media: Cation-adjusted Mueller-Hinton Broth (CAMHB) and Tryptic Soy Agar (TSA).
-
This compound: Stock solution of known concentration.
-
Control Antibiotic: Vancomycin or other appropriate control.
-
Reagents: Sterile phosphate-buffered saline (PBS) or 0.9% saline for dilutions, neutralizing broth (if required to inactivate the antibacterial agent).[5]
-
Equipment: Shaking incubator, spectrophotometer, sterile test tubes, micropipettes, sterile spreader, petri dishes, vortex mixer, colony counter.
Determination of Minimum Inhibitory Concentration (MIC)
Before initiating the time-kill assay, the MIC of this compound against the target organism must be determined. The MIC is the lowest concentration of the agent that completely inhibits visible growth. This is typically performed using the broth microdilution method as per Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]
Experimental Workflow Diagram
The overall workflow for the time-kill kinetics assay is depicted below.
References
- 1. emerypharma.com [emerypharma.com]
- 2. pacificbiolabs.com [pacificbiolabs.com]
- 3. Resistance Modulation Action, Time-Kill Kinetics Assay, and Inhibition of Biofilm Formation Effects of Plumbagin from Plumbago zeylanica Linn - PMC [pmc.ncbi.nlm.nih.gov]
- 4. In Vitro Bactericidal Activity of 4- and 5-Chloro-2-hydroxy-N-[1-oxo-1-(phenylamino)alkan-2-yl]benzamides against MRSA - PMC [pmc.ncbi.nlm.nih.gov]
- 5. nelsonlabs.com [nelsonlabs.com]
- 6. actascientific.com [actascientific.com]
Application Note: Solubilizing "Compound 5g" for In Vitro Experiments
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a detailed guide for the solubilization of "Compound 5g," a representative poorly water-soluble compound, for use in a variety of in vitro experimental settings. The protocols and recommendations are designed to ensure compound stability, bioavailability, and minimal solvent-induced artifacts in biological assays.
Introduction to Solubilizing Poorly Soluble Compounds
A significant challenge in drug discovery and in vitro research is the poor aqueous solubility of many lead compounds. Inadequate solubilization can lead to precipitation in assay media, resulting in inaccurate and irreproducible data. The choice of solvent and solubilization technique is therefore a critical step in experimental design. This application note outlines a systematic approach to solubilizing "Compound 5g," a model hydrophobic compound, using common laboratory reagents and techniques.
The primary strategy involves creating a concentrated stock solution in an organic solvent, followed by dilution into the final aqueous assay buffer or cell culture medium. Dimethyl sulfoxide (DMSO) is a widely used solvent for this purpose due to its broad solubilizing power and compatibility with many biological assays at low concentrations.[1][2][3] For compounds that remain challenging to dissolve, the use of co-solvents and excipients may be necessary.[4][5][6][7][8]
Physicochemical Properties and Solubility Profile of "Compound 5g"
As "Compound 5g" is a novel entity, its physicochemical properties must be experimentally determined. A preliminary assessment is crucial for selecting an appropriate solubilization strategy.
Table 1: Hypothetical Physicochemical Properties of "Compound 5g"
| Property | Value | Implication for Solubility |
| Molecular Weight | 450.6 g/mol | High molecular weight can negatively impact solubility. |
| logP | 4.2 | A high logP value indicates significant hydrophobicity and poor aqueous solubility.[5] |
| pKa | Not Ionizable | The compound's solubility will not be significantly affected by pH changes within the physiological range. |
| Aqueous Solubility | < 1 µg/mL | The compound is practically insoluble in water, necessitating the use of organic solvents or other solubilizing agents. |
Experimental Protocols
General Recommendations for Handling "Compound 5g"
-
Storage: Store the powdered compound at the recommended temperature (typically -20°C or -80°C) in a desiccated environment.[3]
-
Weighing: To ensure accuracy, use a calibrated analytical balance. For small quantities, consider serial dilutions from a more concentrated stock.
-
Sterility: For cell-based assays, maintain sterility throughout the solubilization process. While 100% DMSO is generally considered to be self-sterilizing, sterile-filtering the final stock solution is a good practice.[9]
Protocol 1: Solubilization of "Compound 5g" in DMSO
This is the standard and most common method for preparing stock solutions of hydrophobic compounds for in vitro use.
Materials:
-
"Compound 5g" powder
-
Anhydrous, sterile-filtered DMSO (cell culture grade)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Preparation of a High-Concentration Stock Solution:
-
Weigh out a precise amount of "Compound 5g" into a sterile vial.
-
Add the appropriate volume of 100% DMSO to achieve a high-concentration stock (e.g., 10 mM, 50 mM, or 100 mM). The goal is to fully dissolve the compound in the smallest practical volume of DMSO.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
If the compound is not fully dissolved, sonicate the vial in a water bath for 5-10 minutes.[1]
-
Visually inspect the solution to ensure there are no visible particles.
-
-
Preparation of Working Solutions:
-
Perform serial dilutions of the high-concentration stock solution in 100% DMSO to create intermediate stocks if a wide range of concentrations will be tested.[2]
-
To prepare the final working solution, dilute the DMSO stock directly into the pre-warmed aqueous assay buffer or cell culture medium. It is crucial to add the DMSO stock to the aqueous solution and not the other way around.
-
The final concentration of DMSO in the assay should be kept to a minimum, ideally ≤ 0.5%, to avoid solvent-induced cytotoxicity or artifacts.[1][3] A vehicle control (medium with the same final concentration of DMSO) should always be included in experiments.[3]
-
A stepwise dilution is recommended to prevent precipitation.[3] For example, first, dilute the 100% DMSO stock into a small volume of medium, and then add this to the final volume.
-
Table 2: Example Dilution Scheme for "Compound 5g"
| Stock Concentration | Volume of Stock | Final Volume in Medium | Final Compound Concentration | Final DMSO Concentration |
| 10 mM in 100% DMSO | 1 µL | 1 mL | 10 µM | 0.1% |
| 10 mM in 100% DMSO | 5 µL | 1 mL | 50 µM | 0.5% |
| 50 mM in 100% DMSO | 1 µL | 1 mL | 50 µM | 0.2% |
| 50 mM in 100% DMSO | 2 µL | 1 mL | 100 µM | 0.4% |
Protocol 2: Screening for Alternative Solubilizing Excipients
If "Compound 5g" precipitates out of solution upon dilution from a DMSO stock, or if the required final concentration necessitates a DMSO level that is toxic to the cells, alternative solubilizing agents should be considered.
Materials:
-
"Compound 5g" powder
-
A selection of solubilizing excipients (e.g., Cremophor® EL, Tween® 80, Pluronic® F-68, Solutol® HS 15, β-cyclodextrins)
-
DMSO
-
Aqueous buffer (e.g., PBS, pH 7.4)
Procedure:
-
Prepare a high-concentration stock of "Compound 5g" in DMSO (e.g., 100 mM).
-
Prepare stock solutions of the excipients in the aqueous buffer (e.g., 10% w/v).
-
In separate microcentrifuge tubes, add a small volume of the "Compound 5g" DMSO stock.
-
To each tube, add the excipient stock solution to achieve a range of final excipient concentrations (e.g., 0.1%, 0.5%, 1%).
-
Vortex the tubes and visually inspect for precipitation immediately and after a period of incubation (e.g., 1 hour at room temperature).
-
The formulation that provides the highest solubility with the lowest excipient concentration should be selected for further testing, including assessing the cytotoxicity of the excipient itself on the cells to be used in the experiment.
Visualizations
Experimental Workflow for Solubilization
The following diagram outlines the decision-making process and workflow for solubilizing "Compound 5g".
Caption: Workflow for solubilizing "Compound 5g".
Hypothetical Signaling Pathway Modulation
The diagram below illustrates a generic signaling pathway that could be investigated in an in vitro experiment using "Compound 5g". This example shows the inhibition of a kinase cascade.
Caption: Inhibition of a signaling pathway by "Compound 5g".
Conclusion
The successful solubilization of "Compound 5g" is a prerequisite for obtaining reliable and meaningful data in in vitro experiments. The protocols outlined in this application note provide a systematic approach, starting with the widely accepted use of DMSO and offering strategies for troubleshooting more challenging compounds. Researchers should always validate their solubilization method to ensure that the final concentration of any solvent or excipient is not interfering with the biological assay.
References
- 1. lifetein.com [lifetein.com]
- 2. researchgate.net [researchgate.net]
- 3. medchemexpress.cn [medchemexpress.cn]
- 4. SPECIAL FEATURE - Excipients: Enhancing the New, Poorly Soluble APIs [drug-dev.com]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. asiapharmaceutics.info [asiapharmaceutics.info]
- 7. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 8. Excipients for solubility and bioavailability enhancement ⋅ Gattefossé [gattefosse.com]
- 9. reddit.com [reddit.com]
Application Notes and Protocols for Antibacterial Agent 174 in Bacterial Resistance Studies
For Researchers, Scientists, and Drug Development Professionals
The term "Antibacterial agent 174" can refer to two distinct entities, both with significant relevance in the study of bacterial resistance: a novel synthetic chemical compound and a naturally occurring protein from a bacteriophage. This document provides detailed application notes and protocols for both, enabling researchers to leverage these agents in their studies.
Part 1: Chemical Agent - Benzopyridone Cyanoacetate 5g (Octyl NaBC 5g)
This compound, also identified as compound 5g in recent literature, is a promising broad-spectrum antibacterial candidate from the benzopyridone cyanoacetate class.[1] It exhibits a multi-targeting mechanism of action, making it a valuable tool for studying and potentially overcoming bacterial resistance.
Mechanism of Action
Compound 5g combats bacteria through a multifaceted approach:
-
Membrane Disruption: It compromises the integrity of the bacterial cell membrane, leading to the leakage of cytoplasmic contents.[1]
-
Inhibition of DNA Synthesis: The agent can bind to intracellular DNA, DNA gyrase, and topoisomerase IV, thereby hindering bacterial replication.[1]
-
Induction of Oxidative Stress: It promotes the generation of reactive oxygen species within the bacteria.
-
Metabolic Disturbance: The compound interferes with essential metabolic pathways, further contributing to bacterial cell death.[1]
-
Anti-Biofilm Activity: It has been shown to be effective in eliminating bacterial biofilms.[1]
This multi-target mechanism is particularly advantageous as it may slow the development of bacterial resistance compared to single-target antibiotics.
Quantitative Data: Minimum Inhibitory Concentrations (MICs)
The following table summarizes the reported MIC values for this compound (Compound 5g) against a range of bacterial strains. These values indicate the minimum concentration of the agent required to inhibit the visible growth of the microorganism.
| Bacterial Strain | Type | MIC Range (µg/mL) | Reference |
| Staphylococcus aureus | Gram-positive | 0.25 - 0.5 | |
| Methicillin-resistantStaphylococcus aureus (MRSA) | Gram-positive | 0.25 - 0.5 | [2] |
| Bacillus subtilis | Gram-positive | 0.25 - 0.5 | |
| Escherichia coli | Gram-negative | 0.25 - 0.5 | [2] |
| Pseudomonas aeruginosa | Gram-negative | 0.25 - 0.5 |
Experimental Protocols
This protocol details the standardized method for determining the MIC of this compound.
Materials:
-
This compound (Compound 5g)
-
Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Bacterial cultures (e.g., S. aureus, E. coli)
-
Spectrophotometer
-
Incubator
Procedure:
-
Prepare Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.
-
Serial Dilutions: In a 96-well plate, perform a two-fold serial dilution of the stock solution with MHB to achieve a range of desired concentrations.
-
Inoculum Preparation: Culture the test bacteria overnight in MHB. Dilute the overnight culture to achieve a standardized inoculum of approximately 5 x 10^5 CFU/mL.
-
Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control (bacteria in MHB without the agent) and a negative control (MHB only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the agent at which no visible bacterial growth is observed.
Experimental workflow for MIC determination.
This protocol measures the ability of this compound to eradicate pre-formed bacterial biofilms.
Materials:
-
This compound (Compound 5g)
-
Tryptic Soy Broth (TSB) with 1% glucose
-
Sterile 96-well flat-bottom microtiter plates
-
Bacterial cultures
-
0.1% Crystal Violet solution
-
30% Acetic Acid
-
Plate reader
Procedure:
-
Biofilm Formation: In a 96-well plate, add a standardized bacterial suspension in TSB with glucose to each well. Incubate for 24-48 hours at 37°C to allow for biofilm formation.
-
Remove Planktonic Cells: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent bacteria.
-
Treatment: Add fresh media containing various concentrations of this compound to the wells with the established biofilms. Include an untreated control. Incubate for another 24 hours.
-
Staining: Wash the wells with PBS again. Add 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature.
-
Washing: Remove the crystal violet and wash the wells thoroughly with water.
-
Solubilization: Add 30% acetic acid to each well to dissolve the stained biofilm.
-
Quantification: Measure the absorbance of the solubilized crystal violet at 570 nm using a plate reader. A reduction in absorbance in treated wells compared to the control indicates biofilm eradication.
Workflow for biofilm eradication assay.
This protocol is for studying the propensity of bacteria to develop resistance to this compound through serial passage.
Materials:
-
This compound (Compound 5g)
-
Bacterial culture
-
Growth medium (e.g., MHB)
-
Sterile culture tubes or a 96-well plate
Procedure:
-
Initial MIC: Determine the baseline MIC of the starting bacterial culture for this compound.
-
Sub-inhibitory Exposure: Inoculate the bacteria into a medium containing the agent at a sub-inhibitory concentration (e.g., 0.5x MIC).
-
Incubation and Passage: Incubate until growth is observed. Then, dilute the culture into a fresh medium with a slightly increased concentration of the agent.
-
Repeat Passaging: Continue this process of daily passaging with incrementally increasing concentrations of the agent for a set number of days (e.g., 30 days).
-
Monitor MIC: Periodically, determine the MIC of the passaged bacterial population to track any increase in resistance.
-
Analysis: A significant increase in the MIC over time indicates the development of resistance. Resistant mutants can then be isolated for genetic analysis.
Part 2: Phage-derived Protein - Bacteriophage φX174 Protein E
The protein E from bacteriophage φX174 represents a novel class of antibacterial agent that functions by hijacking the host's cellular machinery.[3] Its unique mechanism of action provides new avenues for antibiotic development and for studying resistance pathways that are distinct from those targeted by traditional antibiotics.
Mechanism of Action
Protein E inhibits the synthesis of peptidoglycan, a critical component of the bacterial cell wall.[4][5][6] This is achieved through the formation of a stable ternary complex, referred to as the "YES complex," which consists of:
-
Protein E: The 91-residue protein from phage φX174.
-
MraY: A highly conserved bacterial enzyme (translocase I) that catalyzes the first membrane-bound step in peptidoglycan synthesis.[6]
-
SlyD: A bacterial chaperone protein that is co-opted by protein E.[4][5][6]
The formation of the YES complex obstructs the active site of MraY, preventing the production of Lipid I, a key precursor for peptidoglycan synthesis.[4][5][6] This ultimately leads to cell lysis.
Signaling pathway of MraY inhibition by Protein E.
Experimental Protocols
Resistance to protein E can arise from mutations in the mraY gene that prevent the formation or inhibitory action of the YES complex. This protocol outlines a method to identify such resistance mutations.
Materials:
-
E. coli strain with an inducible expression system for protein E.
-
Plasmids carrying the wild-type mraY gene.
-
Mutagenesis kit (e.g., error-prone PCR or site-directed mutagenesis).
-
DNA sequencing services.
Procedure:
-
Create MraY Mutant Library: Generate a library of mraY mutants using a suitable mutagenesis method.
-
Transformation: Transform the mraY mutant library into the E. coli strain containing the inducible protein E expression system.
-
Selection of Resistant Mutants: Plate the transformed cells on a medium that induces the expression of protein E. Only cells with a resistant MraY variant will survive and form colonies.
-
Isolate and Verify: Isolate the surviving colonies and verify their resistance by re-streaking on the induction medium.
-
Sequence Analysis: Sequence the mraY gene from the resistant colonies to identify the mutations that confer resistance.
-
Functional Characterization: The identified mutations can be further characterized to understand how they disrupt the interaction with protein E and SlyD.
This protocol provides a framework for a high-throughput screen to identify small molecules that can disrupt the inhibitory action of protein E, which could be useful for studying the mechanism or as a counterscreen in drug development.
Materials:
-
E. coli strain with an inducible expression system for protein E.
-
Compound library.
-
96-well or 384-well plates.
-
Growth medium with an inducer for protein E expression.
-
Plate reader for measuring optical density (OD).
Procedure:
-
Assay Setup: In a multi-well plate, dispense the bacterial culture into a medium containing the inducer for protein E expression.
-
Add Compounds: Add compounds from the library to the wells at a desired screening concentration. Include positive controls (no compound, leading to lysis) and negative controls (no inducer, allowing growth).
-
Incubation: Incubate the plates at 37°C.
-
Measure Growth: Monitor bacterial growth over time by measuring the OD at 600 nm.
-
Identify Hits: Compounds that restore bacterial growth in the presence of induced protein E are considered potential inhibitors of the YES complex formation or function. These "hits" can then be further validated and characterized.
These application notes and protocols provide a comprehensive guide for researchers to utilize both the chemical and protein forms of "this compound" in their investigations into bacterial resistance, offering powerful tools for both fundamental research and drug development.
References
- 1. researchportal.ukhsa.gov.uk [researchportal.ukhsa.gov.uk]
- 2. ableweb.org [ableweb.org]
- 3. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Biofilm Assay Using Crystal Violet Quantitative Assay [bio-protocol.org]
- 5. goldbio.com [goldbio.com]
- 6. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
Troubleshooting & Optimization
Optimizing "Antibacterial agent 174" dosage for in vivo studies
Disclaimer: "Antibacterial agent 174" is a fictional compound. The information provided below is based on established principles and common practices for the in vivo study of novel antibacterial agents and is intended for illustrative purposes.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for in vivo efficacy studies with this compound?
A1: The starting dose for in vivo efficacy studies should be determined based on prior in vitro data, specifically the Minimum Inhibitory Concentration (MIC) against the target pathogen. A common practice is to start with a dose that is expected to achieve a plasma concentration several-fold higher than the MIC. Preliminary pharmacokinetic (PK) and toxicology data are crucial for establishing a safe and potentially effective starting dose. For this compound, a dose-ranging study in a relevant animal model, such as a murine thigh infection model, is recommended.[1][2][3]
Q2: How should I prepare this compound for in vivo administration?
A2: The formulation of this compound for in vivo administration will depend on its physicochemical properties (e.g., solubility, stability). A common starting point is to dissolve the agent in a sterile, biocompatible vehicle such as saline or phosphate-buffered saline (PBS). If the agent has poor aqueous solubility, a formulation with a solubilizing agent (e.g., DMSO, cyclodextrins) may be necessary. It is critical to first establish the maximum tolerated concentration of the vehicle in a pilot study to avoid confounding toxicity.
Q3: What are the expected pharmacokinetic/pharmacodynamic (PK/PD) indices for this compound?
A3: The key PK/PD index for an antibacterial agent predicts its efficacy and can be time-dependent, concentration-dependent, or a combination of both.[4][5] For time-dependent agents, the percentage of the dosing interval that the drug concentration remains above the MIC (%T>MIC) is the most important parameter. For concentration-dependent agents, the ratio of the maximum plasma concentration to the MIC (Cmax/MIC) or the ratio of the area under the concentration-time curve to the MIC (AUC/MIC) is more predictive of efficacy.[6][7] Dose fractionation studies are essential to determine the relevant PK/PD index for this compound.[2]
Q4: What is the mechanism of action of this compound?
A4: this compound is a novel synthetic compound that targets bacterial DNA gyrase, an essential enzyme for DNA replication. By inhibiting DNA gyrase, the agent prevents bacterial cell division and leads to cell death. This mechanism is similar to that of fluoroquinolone antibiotics.[8]
Troubleshooting Guides
Issue 1: Low in vivo efficacy despite good in vitro activity.
| Possible Cause | Troubleshooting Steps |
| Poor Pharmacokinetics | Conduct a pharmacokinetic study to determine the absorption, distribution, metabolism, and excretion (ADME) profile of the agent. Key parameters to assess include bioavailability, plasma protein binding, and tissue distribution.[9] |
| Inadequate Dosing Regimen | Perform a dose-fractionation study to determine the optimal dosing schedule (e.g., single high dose vs. multiple smaller doses) based on the agent's PK/PD index.[2] |
| Rapid Emergence of Resistance | Analyze post-treatment bacterial isolates for mutations in the target enzyme (DNA gyrase). Consider combination therapy with an agent that has a different mechanism of action. |
| Inappropriate Animal Model | Ensure the chosen animal model accurately reflects the human disease state. The neutropenic mouse thigh infection model is a standard for initial efficacy testing.[1][10][11] |
Issue 2: Observed toxicity in animal models.
| Possible Cause | Troubleshooting Steps |
| High Dose | Conduct a dose-escalation study to determine the maximum tolerated dose (MTD). Reduce the dose or dosing frequency. |
| Vehicle Toxicity | Administer the vehicle alone to a control group of animals to assess its contribution to the observed toxicity. |
| Off-Target Effects | Perform a preliminary toxicology screen, including hematology and serum biochemistry analysis, to identify any organ-specific toxicity.[12][13] |
| Route of Administration | Consider alternative routes of administration (e.g., subcutaneous instead of intravenous) that may reduce systemic exposure and toxicity. |
Data Presentation
Table 1: Dose-Ranging Efficacy of this compound in a Murine Thigh Infection Model (vs. S. aureus)
| Dose (mg/kg) | Log10 CFU/thigh at 24h (Mean ± SD) |
| Vehicle Control | 7.8 ± 0.4 |
| 5 | 6.2 ± 0.5 |
| 10 | 4.5 ± 0.6 |
| 20 | 2.1 ± 0.3 |
| 40 | < 2.0 (Limit of Detection) |
Table 2: Pharmacokinetic Parameters of this compound in Mice (20 mg/kg, IV)
| Parameter | Value |
| Cmax (µg/mL) | 15.2 |
| T1/2 (hours) | 2.5 |
| AUC0-24h (µg*h/mL) | 45.8 |
| Volume of Distribution (L/kg) | 1.2 |
| Clearance (L/h/kg) | 0.44 |
Experimental Protocols
Protocol 1: Murine Thigh Infection Model
This protocol is adapted from standard methods for evaluating the in vivo efficacy of antibacterial agents.[1][2][3][10][11]
-
Animal Preparation: Use 6-8 week old female ICR mice. Render mice neutropenic by intraperitoneal injection of cyclophosphamide (150 mg/kg on day -4 and 100 mg/kg on day -1).
-
Infection: On day 0, inject 0.1 mL of a logarithmic-phase culture of Staphylococcus aureus (1 x 10^6 CFU/mL) into the right thigh muscle.
-
Treatment: Two hours post-infection, administer this compound or vehicle control via the desired route (e.g., intravenous, subcutaneous).
-
Endpoint: At 24 hours post-treatment, euthanize the mice. Aseptically remove the thigh muscle, homogenize it in sterile PBS, and perform serial dilutions for bacterial enumeration on appropriate agar plates.
Protocol 2: Single-Dose Acute Toxicity Study
This protocol provides a framework for assessing the acute toxicity of a novel compound.[12][14]
-
Animal Groups: Use healthy, 8-week-old BALB/c mice. Divide mice into groups (n=5 per sex per group) to receive a single dose of this compound at escalating concentrations (e.g., 50, 100, 200, 500, 1000 mg/kg) and a vehicle control group.
-
Administration: Administer the agent via the intended clinical route (e.g., oral gavage or intravenous injection).
-
Observation: Monitor animals closely for clinical signs of toxicity (e.g., changes in behavior, weight loss, mortality) for 14 days.
-
Analysis: At the end of the observation period, perform a gross necropsy. Collect blood for hematology and serum biochemistry analysis. Collect major organs for histopathological examination.
Visualizations
Caption: Workflow for in vivo dose optimization.
Caption: Troubleshooting low in vivo efficacy.
Caption: Mechanism of action of this compound.
References
- 1. Neutropenic thigh mouse model – REVIVE [revive.gardp.org]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacodynamics of Daptomycin in a Murine Thigh Model of Staphylococcus aureus Infection - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Optimizing Antimicrobial Therapy by Integrating Multi-Omics With Pharmacokinetic/Pharmacodynamic Models and Precision Dosing [frontiersin.org]
- 5. Pharmacokinetics and Pharmacodynamics of Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A combined in vivo pharmacokinetic-in vitro pharmacodynamic approach to simulate target site pharmacodynamics of antibiotics in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antibiotic dose optimization in critically ill patients | Medicina Intensiva [medintensiva.org]
- 8. mdpi.com [mdpi.com]
- 9. facm.ucl.ac.be [facm.ucl.ac.be]
- 10. noblelifesci.com [noblelifesci.com]
- 11. journals.asm.org [journals.asm.org]
- 12. In Vivo Efficacy and Toxicity Studies of a Novel Antibacterial Agent: 14-O-[(2-Amino-1,3,4-thiadiazol-5-yl)Thioacetyl] Mutilin - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
Technical Support Center: Compound 5g (hGPR91 antagonist 3)
This technical support center provides essential information for researchers, scientists, and drug development professionals working with Compound 5g (hGPR91 antagonist 3). Below you will find frequently asked questions (FAQs) and troubleshooting guides to ensure the stability, proper storage, and effective use of this compound in your experiments.
Frequently Asked Questions (FAQs)
1. What is Compound 5g?
Compound 5g, also known as hGPR91 antagonist 3, is a potent and orally active antagonist for the human G protein-coupled receptor 91 (GPR91), with a reported IC50 of 35 nM.[1] It is a small molecule used in research to investigate the physiological and pathological roles of the GPR91 signaling pathway.
2. What are the recommended storage conditions for Compound 5g?
Proper storage is crucial to maintain the integrity and activity of Compound 5g. The recommended conditions for both the solid compound and solutions are summarized below.
Data Presentation: Storage and Stability of Compound 5g
| Form | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Long-term | Store under a nitrogen atmosphere. |
| DMSO Stock Solution | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere.[1] |
| DMSO Stock Solution | -80°C | Up to 6 months | Aliquot to avoid repeated freeze-thaw cycles. Store under a nitrogen atmosphere.[1] |
3. How should I prepare a stock solution of Compound 5g?
It is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO). For example, a 100 mg/mL stock solution can be prepared.[2] To aid dissolution, gentle warming and sonication can be used. Ensure you are using anhydrous DMSO, as the presence of water can affect the solubility and stability of the compound.
4. Is Compound 5g stable in aqueous solutions?
The stability of many small molecules is limited in aqueous solutions. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[1] If you notice any precipitation when diluting the DMSO stock solution into an aqueous buffer or cell culture medium, it may indicate poor solubility or instability.
5. What is the mechanism of action of Compound 5g?
Compound 5g acts as an antagonist at the GPR91 receptor, also known as the succinate receptor 1 (SUCNR1). Under normal physiological conditions, succinate binds to and activates GPR91, initiating a downstream signaling cascade. Compound 5g competitively or non-competitively binds to the receptor, preventing its activation by succinate.
Mandatory Visualization: GPR91 Signaling Pathway and Antagonism by Compound 5g
Caption: GPR91 signaling pathway and its inhibition by Compound 5g.
Troubleshooting Guides
Issue 1: Inconsistent or No Compound Activity in Cell-Based Assays
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Compound Degradation | - Ensure the compound has been stored correctly according to the table above. - Prepare fresh working solutions for each experiment from a recently thawed aliquot of the stock solution. - Avoid multiple freeze-thaw cycles of the stock solution by preparing single-use aliquots. |
| Poor Solubility in Assay Medium | - When diluting the DMSO stock, add it to the aqueous medium while vortexing to ensure rapid mixing. - Visually inspect the final working solution for any signs of precipitation. - Consider using a lower final concentration of Compound 5g. - The final concentration of DMSO in the cell culture medium should typically be kept below 0.5% to avoid solvent-induced cytotoxicity. |
| Incorrect Cell Passage Number | - Use cells within a consistent and low passage number range, as receptor expression levels can change with extensive passaging. |
| Cell Health Issues | - Regularly check cells for viability and morphology. - Test for mycoplasma contamination, which can alter cellular responses. |
Issue 2: High Background or Off-Target Effects
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| High Compound Concentration | - Perform a dose-response experiment to determine the optimal concentration of Compound 5g that inhibits GPR91 without causing non-specific effects. |
| DMSO Cytotoxicity | - Prepare a vehicle control with the same final concentration of DMSO as used for Compound 5g to assess the effect of the solvent on the cells. |
| Compound Purity | - If possible, verify the purity of the compound using analytical methods such as HPLC-MS. |
Experimental Protocols
General Protocol for a Cell-Based GPR91 Antagonist Assay
This protocol provides a general workflow for assessing the antagonist activity of Compound 5g in a cell line endogenously expressing or overexpressing GPR91.
Experimental Protocols: GPR91 Antagonist Assay
| Step | Procedure |
| 1. Cell Seeding | Seed cells expressing GPR91 in a suitable multi-well plate at a density that allows for optimal growth during the experiment. Allow cells to adhere and grow overnight. |
| 2. Compound Preparation | Prepare serial dilutions of Compound 5g in DMSO. Further dilute these in cell culture medium to achieve the desired final concentrations. Also, prepare a vehicle control (DMSO in medium) and a positive control (a known GPR91 agonist like succinate). |
| 3. Compound Incubation | Remove the old medium from the cells and add the medium containing different concentrations of Compound 5g or the vehicle control. Incubate for a predetermined time to allow the antagonist to bind to the receptor. |
| 4. Agonist Stimulation | Add the GPR91 agonist (e.g., succinate) to the wells at a concentration known to elicit a response (e.g., EC80). |
| 5. Assay Readout | After an appropriate incubation time with the agonist, measure the cellular response. The readout will depend on the specific GPR91 signaling pathway being investigated (e.g., calcium mobilization, cAMP levels, or downstream reporter gene expression). |
| 6. Data Analysis | Calculate the percentage of inhibition of the agonist response by Compound 5g at each concentration. Plot the data to determine the IC50 value. |
Mandatory Visualization: Experimental Workflow for GPR91 Antagonist Assay
Caption: Generalized workflow for a GPR91 antagonist cell-based assay.
References
Overcoming low solubility of "Antibacterial agent 174"
Technical Support Center: Antibacterial Agent 174
Disclaimer: "this compound" is a hypothetical compound. The following troubleshooting guide is based on established principles for overcoming low solubility of poorly water-soluble drug candidates, particularly those classified under the Biopharmaceutical Classification System (BCS) as Class II or IV.[1][2][3]
Frequently Asked Questions (FAQs)
Q1: What are the basic physicochemical properties and solubility of this compound?
A1: this compound is a novel synthetic macrocyclic compound with potent activity against Gram-positive bacteria. Its large, hydrophobic structure results in very low aqueous solubility, which presents a significant challenge for in vitro and in vivo testing.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 855.2 g/mol |
| Appearance | White to off-white crystalline powder |
| pKa (acidic) | 9.2 |
| LogP | 5.8 |
| Aqueous Solubility (pH 7.4) | < 0.5 µg/mL |
| Melting Point | 221°C |
Q2: What common laboratory solvents can be used to prepare a stock solution?
A2: Due to its hydrophobic nature, this compound is practically insoluble in water. Organic solvents are required to prepare high-concentration stock solutions. Always use anhydrous grade solvents to prevent precipitation.
Table 2: Solubility of this compound in Common Organic Solvents
| Solvent | Solubility (mg/mL) at 25°C | Notes |
| Dimethyl Sulfoxide (DMSO) | > 50 | Recommended for initial stock preparation. |
| N,N-Dimethylformamide (DMF) | ~ 40 | Alternative to DMSO. |
| Ethanol (95%) | < 1 | Not recommended for high-concentration stocks. |
| Methanol | < 0.5 | Not recommended. |
| Acetone | ~ 5 | Use with caution due to high volatility. |
Q3: How does pH affect the solubility of this compound?
A3: this compound is a weakly acidic compound with a pKa of 9.2. Its solubility is highly dependent on pH.[4][5] At pH values below its pKa, the compound is in its neutral, less soluble form. Increasing the pH above the pKa will ionize the molecule, significantly increasing its aqueous solubility.[4][5][6]
Table 3: pH-Dependent Aqueous Solubility of this compound
| pH | Aqueous Solubility (µg/mL) | State of Compound |
| 5.0 | < 0.1 | Predominantly Unionized |
| 7.4 | < 0.5 | Mostly Unionized |
| 9.5 | ~ 15 | Partially Ionized |
| 10.5 | > 100 | Predominantly Ionized |
Q4: What are the initial recommended strategies for improving solubility in aqueous media for in vitro assays?
A4: For in vitro assays, several strategies can be employed:
-
Co-solvents: Prepare a high-concentration stock in DMSO and dilute it into your aqueous assay buffer. Ensure the final DMSO concentration is low (typically <0.5%) to avoid solvent-induced artifacts.[6][7]
-
pH Adjustment: For cell-free assays, increasing the buffer pH to >9.5 can substantially increase solubility.[6][8] However, this is often not feasible for cell-based assays where physiological pH must be maintained.
-
Use of Surfactants: Non-ionic surfactants like Tween® 80 or Pluronic® F-68 at low concentrations (0.01-0.1%) can form micelles that encapsulate the compound, improving its apparent solubility.[9]
-
Complexation with Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, increasing their aqueous solubility.[10][11] Beta-cyclodextrins, such as 2-hydroxypropyl-β-cyclodextrin (HP-β-CD), are commonly used.[10]
Troubleshooting Guides
Problem 1: My stock solution in DMSO is precipitating upon dilution into my aqueous buffer/media.
This is a common issue when a drug-saturated organic solution is introduced into an aqueous anti-solvent. The dramatic change in solvent polarity causes the compound to crash out of solution.
Solutions:
-
Reduce Stock Concentration: Lower the concentration of your DMSO stock solution (e.g., from 50 mg/mL to 10 mg/mL) before diluting.
-
Modify Dilution Technique: Instead of adding the stock directly to the bulk buffer, add the small volume of stock to the side of the tube and then gently vortex or invert to mix. Stepwise dilution (e.g., DMSO stock -> 50% aqueous buffer -> 90% aqueous buffer) can also help.
-
Incorporate a Surfactant: Add a small amount of a biocompatible surfactant (e.g., 0.05% Tween® 80) to your aqueous buffer before adding the DMSO stock. The surfactant can help stabilize the compound.[9]
-
Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility better than a single one. For example, a stock in a 1:1 mixture of DMSO and PEG 400 may show improved dilution properties.
Problem 2: I'm observing inconsistent or low antibacterial activity, which I suspect is due to poor solubility in the assay medium.
Low apparent activity is often a result of the compound precipitating in the assay medium, leading to an unknown and lower-than-expected effective concentration.
Solutions:
-
Confirm Precipitation: After preparing your assay plates, visually inspect them under a microscope for crystals or amorphous precipitate. You can also centrifuge a sample of the final drug dilution and measure the concentration of the supernatant via HPLC-UV to determine the actual soluble concentration.
-
Employ Solubilization Excipients:
-
Cyclodextrins: Prepare the formulation by first complexing this compound with HP-β-CD. This is a highly effective method for increasing the soluble fraction of the drug.[10]
-
Lipid-Based Formulations: For cell-based assays, self-emulsifying drug delivery systems (SEDDS) can be effective.[12] These are isotropic mixtures of oils and surfactants that form fine emulsions upon contact with aqueous media.[6]
-
Table 4: Effect of Solubilizing Excipients on Aqueous Solubility (pH 7.4)
| Formulation | Achieved Concentration (µg/mL) |
| 0.5% DMSO | < 1 |
| 0.1% Tween® 80 | ~ 5 |
| 2% HP-β-CD | ~ 50 |
| 5% Kolliphor® EL | ~ 75 |
Experimental Protocols
Protocol 1: Preparation of an HP-β-CD Inclusion Complex Formulation
This protocol aims to prepare a 1 mg/mL stock solution of this compound in an aqueous solution containing 20% (w/v) HP-β-CD.
Materials:
-
This compound
-
2-Hydroxypropyl-β-cyclodextrin (HP-β-CD)
-
Deionized Water
-
Magnetic stirrer and stir bar
-
0.22 µm sterile filter
Methodology:
-
Prepare a 20% (w/v) HP-β-CD solution by dissolving 2 g of HP-β-CD in 10 mL of deionized water. Gentle warming (to ~40°C) may be required. Allow the solution to cool to room temperature.
-
Weigh 10 mg of this compound and add it to the 20% HP-β-CD solution.
-
Stir the suspension vigorously at room temperature for 24-48 hours, protected from light. The solution should gradually become clear as the complex forms.
-
After the incubation period, filter the solution through a 0.22 µm syringe filter to remove any undissolved particles.
-
Confirm the final concentration of the solution using a validated analytical method (e.g., HPLC-UV). This filtered solution is your aqueous stock.
Protocol 2: Kinetic Solubility Assay using the Shake-Flask Method
This protocol determines the equilibrium solubility of this compound in a specific buffer.[13][14]
Materials:
-
This compound
-
Test buffer (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
HPLC system for analysis
Methodology:
-
Add an excess amount of this compound (e.g., 1 mg) to a glass vial. The solid should be in excess to ensure saturation is reached.
-
Add 1 mL of the test buffer to the vial.
-
Seal the vial and place it on an orbital shaker set to 25°C (or 37°C for biopharmaceutical relevance) and a moderate speed (e.g., 150 rpm).[15]
-
Agitate the suspension for 24 hours to ensure equilibrium is reached.[14]
-
After 24 hours, remove the vial and let it stand for 1 hour to allow larger particles to settle.
-
Carefully remove an aliquot of the suspension and centrifuge at 14,000 rpm for 15 minutes to pellet the remaining undissolved solid.
-
Take a precise volume of the clear supernatant and dilute it with a suitable solvent (e.g., 50:50 acetonitrile:water) for HPLC analysis.
-
Quantify the concentration of this compound against a standard curve. This value represents the equilibrium solubility.
Visualizations
Caption: Decision tree for troubleshooting precipitation upon aqueous dilution.
Caption: Workflow for systematic solubility enhancement of a new chemical entity.
References
- 1. Excipients for Solubility Enhancement - Lubrizol [lubrizol.com]
- 2. researchgate.net [researchgate.net]
- 3. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 4. scielo.br [scielo.br]
- 5. youtube.com [youtube.com]
- 6. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 7. globalresearchonline.net [globalresearchonline.net]
- 8. Effect of pH Modifiers on the Solubility, Dissolution Rate, and Stability of Telmisartan Solid Dispersions Produced by Hot-melt Extrusion Technology - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 10. Formulation Strategies for Poorly Soluble Drugs [worldpharmatoday.com]
- 11. rpbs.journals.ekb.eg [rpbs.journals.ekb.eg]
- 12. pharmaexcipients.com [pharmaexcipients.com]
- 13. lup.lub.lu.se [lup.lub.lu.se]
- 14. researchgate.net [researchgate.net]
- 15. solubility experimental methods.pptx [slideshare.net]
Technical Support Center: Antibacterial Agent 174 MIC Assays
Welcome to the technical support center for Antibacterial Agent 174. This resource is designed to assist researchers, scientists, and drug development professionals in successfully performing and interpreting Minimum Inhibitory Concentration (MIC) assays with this novel benzopyridone cyanoacetate antibacterial agent.
Frequently Asked Questions (FAQs)
Q1: What is the recommended method for determining the MIC of this compound?
A1: The broth microdilution method is the recommended procedure for determining the MIC of this compound.[1][2] This method involves preparing two-fold serial dilutions of the agent in a 96-well microtiter plate and inoculating the wells with a standardized bacterial suspension.[1][3] The MIC is the lowest concentration of the agent that completely inhibits visible bacterial growth after incubation.[4][5]
Q2: What is the appropriate solvent and storage condition for this compound?
A2: For initial stock solutions, Dimethyl Sulfoxide (DMSO) is a commonly used solvent for novel compounds.[6] It is crucial to refer to the Certificate of Analysis provided with your specific lot of this compound for the most accurate solubility and storage information. For long-term storage, it is generally recommended to store the compound at -20°C or -80°C.
Q3: What are the expected MIC ranges for this compound against common bacterial strains?
A3: As a novel compound, established MIC breakpoints from regulatory bodies like CLSI or EUCAST are not yet available for this compound.[7] The expected MIC will vary significantly depending on the bacterial species and strain being tested. It is recommended to perform initial pilot experiments with a broad concentration range to determine the approximate MIC for your organism of interest.
Q4: How should I interpret the results of my MIC assay?
A4: The MIC is the lowest concentration of this compound that shows no visible turbidity after incubation.[4][5] This well should be clear compared to the growth control well (which should be turbid) and the sterility control well (which should be clear).[2] The results are typically reported as Susceptible (S), Intermediate (I), or Resistant (R) by comparing the MIC value to established breakpoints.[8][9] In the absence of established breakpoints for this agent, results should be interpreted in the context of the specific experiment and in comparison to control antibiotics.
Troubleshooting Guide
Below are common issues encountered during MIC assays and potential solutions.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No bacterial growth in the positive control well. | 1. Inoculum was not viable or prepared at the wrong density.[8] 2. Contamination of the growth medium. 3. Incorrect incubation temperature or time.[8] | 1. Prepare a fresh inoculum and verify the cell density (e.g., using a spectrophotometer). 2. Use fresh, sterile growth medium. 3. Ensure the incubator is set to the optimal temperature for the specific bacterial strain and that the incubation period is appropriate (typically 18-24 hours).[10] |
| Growth in the negative control (sterility) well. | 1. Contamination of the growth medium or microtiter plate. 2. Cross-contamination during plate preparation. | 1. Use aseptic techniques throughout the procedure. 2. Use fresh, sterile reagents and materials. |
| Inconsistent MIC values between replicates. | 1. Inaccurate serial dilutions.[4] 2. Variability in inoculum density between wells. 3. Pipetting errors. | 1. Carefully prepare the serial dilutions, ensuring thorough mixing at each step.[3] 2. Ensure the bacterial suspension is homogenous before inoculating the wells. 3. Use calibrated pipettes and proper pipetting techniques. |
| "Skipped" wells (growth at a higher concentration than a well with no growth). | 1. This can be due to the Eagle effect, where some bactericidal agents are less effective at very high concentrations.[4] 2. Technical error during dilution or inoculation. 3. Contamination of a single well. | 1. Repeat the assay with a narrower range of concentrations around the suspected MIC. 2. Carefully review and repeat the experimental procedure. |
| Precipitation of this compound in the wells. | 1. The compound may have low solubility in the aqueous medium. 2. The concentration of the agent exceeds its solubility limit. | 1. Ensure the initial stock solution in DMSO is fully dissolved before preparing dilutions. 2. If precipitation is observed, note the concentration at which it occurs as this may represent the upper limit of testable concentrations. The use of a surfactant like Polysorbate-80 (at a low, non-inhibitory concentration) may be considered, but its effect on bacterial growth should be validated.[6] |
Experimental Protocols
Broth Microdilution MIC Assay Protocol
This protocol is a general guideline and may need to be optimized for your specific bacterial strain and laboratory conditions.
Materials:
-
This compound
-
Appropriate solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Sterile Mueller-Hinton Broth (MHB) or other appropriate growth medium
-
Bacterial strain of interest
-
Sterile petri dishes or reservoirs
-
Multichannel pipette
-
Incubator
Procedure:
-
Preparation of Antibacterial Agent Stock Solution:
-
Prepare a concentrated stock solution of this compound in the recommended solvent (e.g., 10 mg/mL in DMSO).
-
-
Preparation of Microtiter Plates:
-
Add 100 µL of sterile broth to all wells of a 96-well plate.
-
Add an additional 100 µL of broth to the wells in column 12 to serve as a sterility control.
-
-
Serial Dilutions:
-
In column 1, add a specific volume of the stock solution to the 100 µL of broth to achieve the highest desired concentration (this will be a 2x concentration).
-
Using a multichannel pipette, perform 2-fold serial dilutions by transferring 100 µL from column 1 to column 2. Mix well by pipetting up and down.
-
Continue this process across the plate to column 10.
-
Discard 100 µL from column 10. Column 11 will serve as the growth control (no antibacterial agent).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile broth to a density of approximately 1 x 10^6 CFU/mL (this corresponds to a specific optical density, e.g., 0.08-0.13 at 600 nm for E. coli).
-
Dilute this suspension to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.
-
-
Inoculation:
-
Inoculate each well (columns 1-11) with the prepared bacterial suspension. The final volume in each well will be 200 µL.
-
-
Incubation:
-
Cover the plate and incubate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.
-
-
Reading the Results:
-
Visually inspect the plate for turbidity. The MIC is the lowest concentration of this compound at which there is no visible growth.
-
Alternatively, a microplate reader can be used to measure the optical density at 600 nm.
-
Visualizations
Caption: Workflow for a standard broth microdilution MIC assay.
Caption: Potential mechanisms of action for antibacterial agents.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. youtube.com [youtube.com]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Minimum inhibitory concentration - Wikipedia [en.wikipedia.org]
- 6. Factors Influencing Broth Microdilution Antimicrobial Susceptibility Test Results for Dalbavancin, a New Glycopeptide Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 7. dickwhitereferrals.com [dickwhitereferrals.com]
- 8. droracle.ai [droracle.ai]
- 9. idexx.dk [idexx.dk]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Compound 5g
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of Compound 5g.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of low yield for Compound 5g?
Low yields in the synthesis of Compound 5g can often be attributed to several factors:
-
Sub-optimal Reaction Conditions: Temperature, pressure, and reaction time are critical variables. Even minor deviations from the optimal parameters can significantly impact the yield.
-
Reagent Quality: The purity of starting materials, solvents, and catalysts is crucial. Impurities can lead to side reactions or inhibit the primary reaction pathway.
-
Atmospheric Contamination: The reaction may be sensitive to air or moisture. Ensuring an inert atmosphere (e.g., using nitrogen or argon) can be critical.
-
Inefficient Purification: Product loss during workup and purification steps is a common issue. The chosen purification method may not be optimal for isolating Compound 5g.
Q2: How can I minimize the formation of byproducts?
Minimizing byproduct formation is key to improving the yield and purity of Compound 5g. Consider the following strategies:
-
Control of Stoichiometry: Precise control over the molar ratios of your reactants can favor the desired reaction pathway.
-
Order of Addition: The sequence in which reagents are added to the reaction mixture can influence the outcome.
-
Catalyst Screening: The choice of catalyst and ligand can significantly affect the selectivity of the reaction. It may be beneficial to screen a variety of catalysts.
-
Temperature Regulation: Running the reaction at a lower temperature can sometimes reduce the rate of side reactions more than the desired reaction, thus improving selectivity.
Q3: What are the best practices for purifying Compound 5g?
The optimal purification strategy will depend on the physical and chemical properties of Compound 5g and the impurities present. Common techniques include:
-
Column Chromatography: This is one of the most powerful methods for separating compounds with different polarities. Screening different solvent systems (eluents) is recommended to achieve the best separation.
-
Recrystallization: If Compound 5g is a solid, recrystallization can be a highly effective method for achieving high purity. The choice of solvent is critical for success.
-
Distillation: For volatile liquid compounds, distillation (including fractional distillation or distillation under reduced pressure) can be an effective purification method.
Troubleshooting Guide
Issue 1: Low or No Product Formation
If you are observing a low yield or no formation of Compound 5g, consult the following table for potential causes and solutions.
| Potential Cause | Troubleshooting Steps |
| Incorrect Reaction Temperature | Verify the temperature of the reaction mixture with a calibrated thermometer. Experiment with a range of temperatures to find the optimum. |
| Degraded Starting Material | Check the purity of your starting materials using techniques like NMR or LC-MS. Use freshly purified starting materials if necessary. |
| Inactive Catalyst | Ensure the catalyst is from a reliable source and has been stored correctly. Consider trying a new batch of catalyst or a different type of catalyst. |
| Presence of Inhibitors | Impurities in the solvent or starting materials can act as inhibitors. Ensure all solvents are dry and of the appropriate grade. |
Issue 2: Multiple Spots on TLC Indicating Impurities
If thin-layer chromatography (TLC) analysis of your crude product shows multiple spots, indicating the presence of significant impurities, consider the following.
| Potential Cause | Troubleshooting Steps |
| Side Reactions | Adjust the reaction conditions (e.g., lower the temperature, change the solvent) to disfavor the formation of byproducts. |
| Decomposition of Product | The product may be unstable under the reaction or workup conditions. Try to shorten the reaction time or use milder workup procedures. |
| Incomplete Reaction | If one of the spots corresponds to a starting material, the reaction may not have gone to completion. Increase the reaction time or consider adding more of the limiting reagent. |
Data on Reaction Optimization
The following tables present illustrative data from a hypothetical optimization of a key cross-coupling step in the synthesis of Compound 5g.
Table 1: Effect of Solvent on Yield
| Solvent | Dielectric Constant | Yield (%) |
| Toluene | 2.4 | 65 |
| Dioxane | 2.2 | 78 |
| Tetrahydrofuran (THF) | 7.6 | 85 |
| Dimethylformamide (DMF) | 36.7 | 55 |
Table 2: Effect of Temperature on Yield
| Temperature (°C) | Reaction Time (h) | Yield (%) |
| 60 | 12 | 72 |
| 80 | 8 | 85 |
| 100 | 6 | 81 |
| 120 | 4 | 75 |
Table 3: Catalyst Screening
| Catalyst | Ligand | Catalyst Loading (mol%) | Yield (%) |
| Pd(OAc)2 | PPh3 | 2 | 75 |
| Pd2(dba)3 | SPhos | 1 | 92 |
| PdCl2(dppf) | - | 2 | 88 |
Experimental Protocols
General Protocol for a Cross-Coupling Reaction under Inert Atmosphere
-
Preparation: The reaction vessel and stir bar are dried in an oven at 120°C overnight and allowed to cool to room temperature in a desiccator.
-
Reagent Addition: The flask is charged with the aryl halide (1.0 eq), boronic acid (1.2 eq), catalyst (0.02 eq), ligand (0.04 eq), and base (2.0 eq).
-
Inert Atmosphere: The flask is sealed with a septum, and the atmosphere is replaced with argon or nitrogen by evacuating and backfilling the flask three times.
-
Solvent Addition: Anhydrous solvent is added via syringe.
-
Reaction: The reaction mixture is stirred at the desired temperature for the specified time. The progress of the reaction is monitored by TLC or LC-MS.
-
Workup: Upon completion, the reaction is cooled to room temperature and quenched with water. The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
Purification: The crude product is purified by flash column chromatography on silica gel.
Visualizations
Caption: A typical experimental workflow for the synthesis of Compound 5g.
Caption: A hypothetical signaling pathway activated by Compound 5g.
"Antibacterial agent 174" resistance development studies
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for studying resistance development to Antibacterial Agent 174.
Section 1: Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
Question 1: Why am I observing significant variability (>1 two-fold dilution) in my Minimum Inhibitory Concentration (MIC) assays for Agent 174?
Answer: Inconsistent MIC values are a common issue that can often be resolved by standardizing key experimental parameters. Agent 174's activity, believed to target DNA gyrase and topoisomerase IV, can be sensitive to specific testing conditions.
Potential Causes & Solutions:
-
Inoculum Preparation: An incorrect inoculum density is a primary source of variability. Ensure you are using a standardized inoculum equivalent to a 0.5 McFarland standard, which is then further diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the well.[1]
-
Cation Concentration in Media: The activity of many gyrase inhibitors is affected by the concentration of divalent cations (e.g., Mg²⁺, Ca²⁺) in the testing medium. Use cation-adjusted Mueller-Hinton Broth (CAMHB) to ensure consistency between experiments.
-
Incubation Time and Temperature: Adhere strictly to the recommended incubation conditions. For most Gram-negative organisms, this is 18-24 hours at 35°C ± 2°C.[1]
-
Agent Stability: Prepare fresh stock solutions of Agent 174 regularly. If storing, aliquot and freeze at -80°C to prevent degradation from repeated freeze-thaw cycles.
Table 1: Standardized Broth Microdilution Parameters
| Parameter | Recommended Specification | Rationale |
|---|---|---|
| Medium | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | Ensures consistent divalent cation concentration. |
| Inoculum Prep | 0.5 McFarland Standard | Standardizes starting bacterial density. |
| Final Inoculum | Approx. 5 x 10^5 CFU/mL | CLSI standard for reproducible MICs.[2][3] |
| Incubation | 35°C ± 2°C for 18-24 hours | Optimal growth conditions for most target pathogens. |
| Plate Type | Sterile, 96-well microtiter plates | Standard for high-throughput microdilution. |
Question 2: My attempts to generate resistant mutants via serial passage are not yielding a significant increase in MIC. What could be wrong?
Answer: Failure to select for resistant mutants can stem from several factors related to the selection pressure applied. Serial passage is designed to gradually select for mutations by exposing a bacterial population to sub-inhibitory concentrations of an antibiotic over time.[4][5][6][7]
Troubleshooting Steps:
-
Verify Drug Concentration: The concentration of Agent 174 used for each passage is critical. The inoculum for the next passage should be taken from the well containing the highest concentration of the drug that still permits growth (typically 0.5x the MIC determined in that passage).[4][5]
-
Ensure Sufficient Inoculum: A low inoculum density may not contain enough spontaneous mutants to be selected. Ensure you are transferring a sufficient volume (e.g., 10-50 µL) of the culture to the next series of dilutions.
-
Extend Passage Duration: Some resistance mechanisms require multiple mutations to arise. Resistance to Agent 174 may develop slowly. Continue the serial passage experiment for at least 15-30 days before concluding a lack of resistance development.[5]
-
Confirm Parent Strain Susceptibility: Re-run an MIC on your starting (parental) strain to ensure it has not been contaminated or undergone reversion.
Section 2: Frequently Asked Questions (FAQs)
Question 1: What are the primary expected mechanisms of resistance against Agent 174?
Answer: Given that Agent 174 targets bacterial DNA gyrase and topoisomerase IV, resistance is most likely to emerge through two primary mechanisms:
-
Target-Site Mutations: Spontaneous mutations in the genes encoding the subunits of DNA gyrase (gyrA, gyrB) and topoisomerase IV (parC, parE). These mutations can alter the drug-binding site, reducing the affinity of Agent 174 for its target.
-
Efflux Pump Overexpression: Increased expression of multidrug resistance (MDR) efflux pumps, such as the AcrAB-TolC system in E. coli, can actively transport Agent 174 out of the bacterial cell, preventing it from reaching its intracellular target.[8][9] Often, low-level resistance due to efflux precedes and facilitates the selection of high-level resistance from target-site mutations.[8]
Question 2: What is the standard method for determining the frequency of spontaneous resistance to Agent 174?
Answer: The frequency of spontaneous resistance is determined by plating a high-density bacterial culture onto an agar medium containing a selective concentration of the antibiotic.[4] This allows you to quantify the number of pre-existing resistant mutants in a susceptible population.[10]
The general steps are:
-
Grow a bacterial culture to a high density (e.g., 10^9 to 10^10 CFU/mL).
-
Plate a known volume of the undiluted culture onto agar plates containing Agent 174 at a concentration that inhibits the growth of the susceptible parent strain (typically 4x to 8x the MIC).[4]
-
Simultaneously, perform serial dilutions of the culture and plate onto non-selective agar to determine the total viable count (total CFU/mL).
-
Incubate plates for 24-72 hours.
-
Calculate the frequency by dividing the number of resistant colonies (CFU/mL on selective plates) by the total number of viable cells (CFU/mL on non-selective plates).
Table 2: Recommended Parameters for Resistance Frequency Studies
| Parameter | Recommended Specification |
|---|---|
| Bacterial Density | >10^9 CFU/mL |
| Selective Plate Conc. | 4x, 8x, and 16x the parental MIC |
| Plating Volume | 100 - 200 µL per plate |
| Incubation | 48-72 hours at 35°C |
Question 3: How can I experimentally distinguish between target-site modification and efflux-mediated resistance in my resistant isolates?
Answer: You can use a combination of phenotypic and genotypic methods to differentiate between these two common resistance mechanisms.
-
Phenotypic Method (Efflux Pump Inhibition): Perform an MIC assay on your resistant isolate in parallel with and without a known efflux pump inhibitor (EPI), such as Phenylalanine-Arginine β-Naphthylamide (PAβN) or Carbonyl cyanide m-chlorophenylhydrazone (CCCP). A significant reduction (≥4-fold) in the MIC in the presence of the EPI strongly suggests that efflux is a component of the resistance phenotype.[11][12]
-
Genotypic Method (Gene Sequencing): Sequence the Quinolone Resistance-Determining Regions (QRDRs) of the gyrA, gyrB, parC, and parE genes. Compare the sequences from your resistant isolates to the sequence from the susceptible parent strain. The presence of non-synonymous mutations in these regions is strong evidence of target-site modification.[8]
Section 3: Detailed Experimental Protocols
Protocol 1: Broth Microdilution for MIC Determination (CLSI-based)
This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M07 guidelines.[2][3][13]
-
Materials:
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well U-bottom microtiter plates.
-
Agent 174 stock solution.
-
Bacterial culture grown to log phase.
-
0.5 McFarland turbidity standard.
-
Spectrophotometer.
-
-
Methodology:
-
Agent Preparation: Prepare serial two-fold dilutions of Agent 174 in CAMHB directly in the 96-well plate. The final volume in each well should be 50 µL. Leave one column for a growth control (no drug) and one for a sterility control (no bacteria).
-
Inoculum Preparation: Adjust the turbidity of a log-phase bacterial culture in saline or CAMHB to match the 0.5 McFarland standard (approx. 1.5 x 10^8 CFU/mL).
-
Inoculum Dilution: Dilute the standardized suspension 1:150 in CAMHB to achieve a density of approx. 1 x 10^6 CFU/mL.
-
Inoculation: Add 50 µL of the diluted bacterial suspension to each well (except the sterility control). This brings the final volume to 100 µL and the final bacterial concentration to approx. 5 x 10^5 CFU/mL.
-
Incubation: Cover the plates and incubate at 35°C for 18-24 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of Agent 174 that completely inhibits visible bacterial growth, as observed by the naked eye.
-
Protocol 2: Efflux Pump Inhibition Assay
This protocol assesses the contribution of efflux pumps to resistance.
-
Materials:
-
All materials from Protocol 1.
-
Efflux Pump Inhibitor (EPI) stock solution (e.g., PAβN).
-
-
Methodology:
-
Determine EPI Non-Inhibitory Concentration: First, determine the MIC of the EPI alone to find the highest concentration that does not inhibit bacterial growth (typically tested up to 25-50 µg/mL).
-
Set Up Plates: Prepare two 96-well plates simultaneously.
-
Plate A (Agent 174 only): Prepare serial dilutions of Agent 174 as described in Protocol 1.
-
Plate B (Agent 174 + EPI): Prepare identical serial dilutions of Agent 174. To each of these wells, add the EPI at the pre-determined non-inhibitory concentration.
-
-
Inoculation and Incubation: Inoculate and incubate both plates as described in Protocol 1.
-
Data Interpretation: Compare the MIC of Agent 174 from Plate A to the MIC from Plate B. A ≥4-fold decrease in the MIC in the presence of the EPI indicates that efflux is actively contributing to the resistance phenotype.
-
References
- 1. researchgate.net [researchgate.net]
- 2. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 3. researchgate.net [researchgate.net]
- 4. emerypharma.com [emerypharma.com]
- 5. In vitro evaluation of the potential for resistance development to ceragenin CSA-13 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Serial passage - Wikipedia [en.wikipedia.org]
- 7. Serial passage – REVIVE [revive.gardp.org]
- 8. Temporal Interplay between Efflux Pumps and Target Mutations in Development of Antibiotic Resistance in Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | The culmination of multidrug-resistant efflux pumps vs. meager antibiotic arsenal era: Urgent need for an improved new generation of EPIs [frontiersin.org]
- 10. Frequency of resistance (FoR) – REVIVE [revive.gardp.org]
- 11. journals.asm.org [journals.asm.org]
- 12. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]
- 13. downloads.regulations.gov [downloads.regulations.gov]
Technical Support Center: Addressing "Compound 5g" Toxicity in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for working with "Compound 5g" in cell culture. All information is presented in a user-friendly question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is "Compound 5g" and what is its known mechanism of action?
A1: "Compound 5g" is a synthetic compound that has demonstrated significant cytotoxic effects against a variety of cancer cell lines.[1][2][3][4][5] Its primary mechanisms of action include the induction of apoptosis, inhibition of key signaling pathways involved in cell proliferation and survival, and modulation of cellular detoxification processes. Specifically, it has been shown to:
-
Induce Apoptosis: "Compound 5g" triggers programmed cell death by increasing the activity of caspase-9 and causing a reduction in the mitochondrial membrane potential.[1][5]
-
Inhibit Tyrosine Kinases: It acts as an inhibitor of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and the T790M mutant of Epidermal Growth Factor Receptor (EGFR), both of which are crucial for tumor angiogenesis and cancer cell proliferation.[2]
-
Inhibit Glutathione Transferase P1-1 (GSTP1-1): This compound also inhibits GSTP1-1, an enzyme often involved in drug resistance.[3]
-
Induce Cell Cycle Arrest: "Compound 5g" has been observed to cause cell cycle arrest at the G2/M phase in cancer cells.[5]
Q2: In which cell lines has "Compound 5g" shown cytotoxic activity?
A2: "Compound 5g" has been reported to be cytotoxic to a range of human cancer cell lines, including but not limited to:
-
Ovarian Cancer: A2780[1]
-
Liver Cancer: HepG2[2]
-
Colon Cancer: HCT116[2]
-
Lung Cancer: A549[2]
-
Leukemia: K562, Molt4, CEM, Nalm6, REH[5]
-
Glioblastoma: T98G[5]
-
Cervical Cancer: HeLa[5]
-
Pheochromocytoma: PC-12[4]
It has also been tested on normal peripheral blood mononuclear cells (PBMCs) and L929 fibroblast cells, showing some degree of selectivity for cancer cells in certain studies.[5][6]
Q3: What are the typical IC50 values observed for "Compound 5g"?
A3: The half-maximal inhibitory concentration (IC50) values for "Compound 5g" vary depending on the cell line and the duration of exposure. For a summary of reported IC50 values, please refer to the Quantitative Data Summary section.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with "Compound 5g" in cell culture experiments.
Problem 1: Low or Inconsistent Cytotoxicity Observed
-
Q: My results show lower than expected or highly variable cytotoxicity with "Compound 5g." What could be the cause?
-
A: Several factors can contribute to this issue:
-
Compound Solubility: "Compound 5g" may have limited solubility in aqueous cell culture media. Ensure that your stock solution in DMSO is fully dissolved before diluting it into the media. Precipitates in the final culture volume can lead to inaccurate dosing and inconsistent results. It is advisable to visually inspect for any precipitation after dilution.
-
Cell Density: The number of cells seeded per well can significantly impact the apparent cytotoxicity. High cell densities may require higher concentrations of the compound to achieve the same effect. It is crucial to optimize and maintain a consistent cell seeding density across all experiments.
-
Cell Health and Passage Number: Use cells that are in the logarithmic growth phase and have a low passage number. Cells that are unhealthy or have been in culture for too long may respond differently to cytotoxic agents.
-
Incubation Time: The duration of exposure to "Compound 5g" is critical. Ensure that the incubation time is consistent with established protocols or your experimental design. A time-course experiment may be necessary to determine the optimal endpoint.
-
Reagent Quality: Verify the quality and concentration of your "Compound 5g" stock solution. If possible, confirm its purity and integrity.
-
-
Problem 2: High Background Signal in Cytotoxicity Assays
-
Q: I am observing high background absorbance/fluorescence in my control wells in assays like MTT or LDH. What should I do?
-
A: High background can be caused by several factors:
-
Media Components: Phenol red in the culture medium can interfere with colorimetric assays. Consider using phenol red-free medium for the duration of the assay. Serum components can also sometimes contribute to background signal.
-
Compound Interference: "Compound 5g" itself might absorb light or fluoresce at the same wavelength as your assay's readout, or it could chemically react with the assay reagents. It is essential to include a "compound only" control (media with "Compound 5g" but no cells) to determine if there is any direct interference.
-
Contamination: Microbial contamination (bacteria, yeast, or mycoplasma) can lead to changes in pH and metabolic activity, affecting assay results. Regularly check your cell cultures for any signs of contamination.
-
-
Problem 3: Interpreting Unexpected Cell Death Patterns
-
Q: The type of cell death I'm observing doesn't seem to be purely apoptotic. How can I confirm the mechanism of cell death induced by "Compound 5g"?
-
A: "Compound 5g" is known to induce apoptosis, but other forms of cell death, such as necrosis, could occur, especially at high concentrations. To dissect the cell death mechanism, you can:
-
Use Multiple Assays: Combine different assays to get a clearer picture. For example, use an Annexin V/Propidium Iodide (PI) staining assay to distinguish between early apoptotic, late apoptotic, and necrotic cells.
-
Caspase Activity Assays: Measure the activity of key caspases, such as caspase-3, -8, and -9, to confirm the involvement of the apoptotic cascade.
-
Morphological Analysis: Observe the cells under a microscope for characteristic morphological changes associated with apoptosis (cell shrinkage, membrane blebbing, formation of apoptotic bodies) versus necrosis (cell swelling, membrane rupture).
-
Western Blotting: Analyze the expression levels of key apoptosis-related proteins like Bcl-2 family members (Bax, Bcl-2) and cleaved PARP.
-
-
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for "Compound 5g" in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |
| A2780 | Ovarian Cancer | 60 | [1] |
| MCF-7 | Breast Cancer | 23, 87 | [1][3][6] |
| PC3 | Prostate Cancer | 104 | [1][3] |
| HepG2 | Liver Cancer | - | [2] |
| HCT116 | Colon Cancer | - | [2] |
| A549 | Lung Cancer | - | [2] |
| Nalm6 | Leukemia | ~10-50 (estimated from graph) | [5] |
| K562 | Leukemia | ~10-50 (estimated from graph) | [5] |
| MDA-MB-468 | Breast Cancer | 0.6 | [4] |
| PC-12 | Pheochromocytoma | 0.43 | [4] |
Note: IC50 values can vary between different studies due to variations in experimental conditions such as cell density, incubation time, and assay methodology.
Experimental Protocols
Detailed methodologies for key experiments are provided below.
MTT Cell Viability Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[7][8][9] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
Cells of interest
-
"Compound 5g"
-
96-well tissue culture plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS, filter-sterilized)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS solution)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate for 24 hours.
-
Prepare serial dilutions of "Compound 5g" in culture medium.
-
Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle control (e.g., DMSO) and untreated control wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well and mix thoroughly by pipetting or shaking to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
LDH Cytotoxicity Assay
The Lactate Dehydrogenase (LDH) assay is a colorimetric assay that measures the activity of LDH released from damaged cells into the culture supernatant.[10][11][12]
Materials:
-
Cells of interest
-
"Compound 5g"
-
96-well tissue culture plates
-
Complete cell culture medium
-
Commercially available LDH cytotoxicity assay kit
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate as described for the MTT assay.
-
Treat cells with serial dilutions of "Compound 5g" and appropriate controls (vehicle, untreated, and a maximum LDH release control treated with lysis buffer).
-
Incubate for the desired time.
-
Carefully transfer a portion of the cell culture supernatant (typically 50 µL) to a new 96-well plate.
-
Add the LDH assay reaction mixture from the kit to each well according to the manufacturer's instructions.
-
Incubate at room temperature for the recommended time, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the recommended wavelength (e.g., 490 nm).
-
Calculate the percentage of cytotoxicity relative to the maximum LDH release control.
Annexin V/PI Apoptosis Assay
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to exposed phosphatidylserine and the uptake of propidium iodide (PI) by cells with compromised membranes.[13]
Materials:
-
Cells of interest
-
"Compound 5g"
-
6-well tissue culture plates
-
Complete cell culture medium
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI) solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat cells with the desired concentrations of "Compound 5g" and controls for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation reagent like trypsin-EDTA.
-
Wash the cells with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
Signaling Pathway and Workflow Diagrams
The following diagrams illustrate the key signaling pathways affected by "Compound 5g" and a general experimental workflow for assessing its cytotoxicity.
Caption: Intrinsic Apoptosis Pathway Induced by Compound 5g.
Caption: Inhibition of VEGFR-2 and EGFR (T790M) Signaling by Compound 5g.
Caption: Inhibition of GSTP1-1 by Compound 5g.
Caption: G2/M Cell Cycle Arrest Induced by Compound 5g.
Caption: General Experimental Workflow for Assessing Compound 5g Cytotoxicity.
References
- 1. Regulation of Apoptosis | Cell Signaling Technology [cellsignal.com]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. Induction of G2/M Cell Cycle Arrest and Apoptosis by Genistein in Human Bladder Cancer T24 Cells through Inhibition of the ROS-Dependent PI3k/Akt Signal Transduction Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Glutathione S-transferase P1-1 (GSTP1-1) inhibits c-Jun N-terminal kinase (JNK1) signaling through interaction with the C terminus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Glutathione Transferase P1-1 an Enzyme Useful in Biomedicine and as Biomarker in Clinical Practice and in Environmental Pollution [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. Role of glutathione S-transferase P1-1 in the cellular detoxification of cisplatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Formulation of Antibacterial Agent 174 for Topical Application
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the topical formulation of "Antibacterial agent 174," also identified in scientific literature as "Compound 5g."
Frequently Asked Questions (FAQs)
Q1: What is this compound (Compound 5g)?
A1: this compound (Compound 5g) is an indolizine-1-carbonitrile derivative with potent in-vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] It has shown favorable biofilm removal performance and acceptable mammalian cell toxicity, making it a candidate for topical applications.
Q2: What is the chemical structure of this compound?
A2: While the exact commercial structure may vary, "Compound 5g" belongs to the class of 3-aroyl-2-arylindolizine-1-carbonitriles. A representative structure is provided below.
Caption: General chemical structure of a 3-aroyl-2-arylindolizine-1-carbonitrile.
References
Technical Support Center: Enhancing the Efficacy of Compound 5g
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for modifying the benzothiazole-based anticancer agent, "Compound 5g," to enhance its efficacy. For the purpose of this guide, "Compound 5g" refers to the benzothiazole derivative identified as a potent anticancer agent that induces G2/M arrest and apoptosis through the generation of reactive oxygen species (ROS) and subsequent DNA damage.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for Compound 5g?
A1: Compound 5g exerts its anticancer effects by increasing intracellular reactive oxygen species (ROS). This elevation in ROS leads to DNA double-strand breaks, which in turn triggers a G2/M phase cell cycle arrest and ultimately induces apoptosis through both intrinsic and extrinsic pathways.
Q2: How can the structure of Compound 5g be modified to potentially improve its efficacy?
A2: Structure-activity relationship (SAR) studies on benzothiazole-thiourea derivatives suggest several modification strategies. Enhancements in anticancer activity have been observed by introducing electron-withdrawing or electron-donating groups on the benzothiazole ring and the phenyl ring of the thiourea moiety. For instance, substitutions at the C-6 position of the benzothiazole ring and the para-position of the phenyl ring have shown to modulate cytotoxic activity.
Q3: What are common challenges when working with Compound 5g and its analogs in cell-based assays?
A3: Researchers may encounter issues with compound solubility and stability. Benzothiazole derivatives can have poor aqueous solubility, often requiring dissolution in organic solvents like DMSO. It is crucial to maintain a low final DMSO concentration in cell culture media (typically <0.5%) to avoid solvent-induced cytotoxicity. Additionally, as ROS-inducing agents, the compound's stability in media and its potential to auto-oxidize should be considered.
Q4: Are there known off-target effects associated with ROS-inducing compounds like Compound 5g?
A4: Yes, a primary concern with ROS-inducing agents is the potential for cytotoxicity in normal, healthy cells, as high levels of oxidative stress can be damaging to all cell types. While some studies indicate that certain benzothiazole derivatives show selectivity for cancer cells, it is essential to evaluate the effects on non-cancerous cell lines in parallel with cancer cell lines to determine the therapeutic window.
Data Presentation: Efficacy of Compound 5g Analogs
The following table summarizes the in vitro anticancer activity (IC50 values) of Compound 5g and structurally related benzothiazole-thiourea derivatives against various cancer cell lines. This data is intended to guide the selection of modifications to enhance efficacy.
| Compound ID | Benzothiazole Ring Substitution | Phenyl Ring Substitution | Cancer Cell Line | IC50 (µM) | Reference |
| Compound 5g | Unsubstituted | 2,4-dichloro | Nalm6 (Leukemia) | ~10-15 | [1] |
| Analog A | 6-Nitro | 4-Fluoro | HCT116 (Colon) | 5.61 | [2] |
| Analog B | 6-Methoxy | 4-Chloro | MCF-7 (Breast) | 18.10 | [3] |
| Analog C | 4-Methyl | 4-Nitro | A549 (Lung) | 19.2 | [4] |
| Analog D | Unsubstituted | 4-Trifluoromethyl | BGC-823 (Gastric) | 20.9 | [4] |
| Analog E | 6-Chloro | 3,4-Dichloro | AsPC-1 (Pancreatic) | 8.49 | [5] |
Experimental Protocols
Synthesis of Compound 5g (N-(benzothiazol-2-yl)-N'-(2,4-dichlorophenyl)thiourea)
This protocol outlines a general method for the synthesis of N,N'-diarylthioureas.
Materials:
-
2-Aminobenzothiazole
-
2,4-Dichlorophenyl isothiocyanate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Dissolve 2-aminobenzothiazole (1 equivalent) in anhydrous DMF in a round-bottom flask.
-
Add 2,4-dichlorophenyl isothiocyanate (1 equivalent) to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into ice-cold water to precipitate the product.
-
Filter the solid precipitate, wash with water, and dry under vacuum.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the purified Compound 5g.
Measurement of Intracellular ROS
Materials:
-
DCFDA (2',7'-dichlorofluorescin diacetate)
-
Phosphate-buffered saline (PBS)
-
Cell culture medium
-
96-well black microplate
-
Fluorescence plate reader or flow cytometer
Procedure:
-
Seed cells in a 96-well black microplate and allow them to adhere overnight.
-
Wash the cells with PBS.
-
Load the cells with 10 µM DCFDA in serum-free medium for 30 minutes at 37°C.
-
Wash the cells with PBS to remove excess DCFDA.
-
Treat the cells with varying concentrations of Compound 5g or its analogs for the desired time.
-
Measure the fluorescence intensity at an excitation wavelength of 485 nm and an emission wavelength of 535 nm using a fluorescence plate reader or analyze by flow cytometry.
Analysis of DNA Double-Strand Breaks (γ-H2AX Immunofluorescence)
Materials:
-
Cells grown on coverslips
-
4% Paraformaldehyde (PFA) in PBS
-
0.25% Triton X-100 in PBS
-
1% Bovine Serum Albumin (BSA) in PBS
-
Primary antibody: anti-phospho-Histone H2A.X (Ser139) (γ-H2AX)
-
Alexa Fluor-conjugated secondary antibody
-
DAPI (4',6-diamidino-2-phenylindole)
-
Fluorescence microscope
Procedure:
-
Treat cells with Compound 5g for the desired time.
-
Fix the cells with 4% PFA for 15 minutes at room temperature.
-
Permeabilize the cells with 0.25% Triton X-100 for 10 minutes.
-
Block with 1% BSA in PBS for 1 hour.
-
Incubate with the primary anti-γ-H2AX antibody overnight at 4°C.
-
Wash with PBS and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstain the nuclei with DAPI.
-
Mount the coverslips on microscope slides and visualize the γ-H2AX foci using a fluorescence microscope.
Troubleshooting Guides
Compound Solubility and Stability
| Issue | Possible Cause | Recommendation |
| Precipitation of compound in cell culture medium | Poor aqueous solubility of the benzothiazole derivative. | Prepare a high-concentration stock solution in 100% DMSO. Ensure the final DMSO concentration in the culture medium is below 0.5%. Sonication of the stock solution may aid dissolution. |
| Loss of compound activity over time | Compound degradation or instability in aqueous solution. | Prepare fresh dilutions from the stock solution immediately before each experiment. Store the DMSO stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
ROS Detection Assay
| Issue | Possible Cause | Recommendation |
| High background fluorescence in control cells | Autofluorescence of cells or phenol red in the medium. | Use phenol red-free medium for the assay. Include an unstained cell control to set the baseline fluorescence. |
| No significant increase in ROS after treatment | Insufficient compound concentration or incubation time. The compound may not be a potent ROS inducer in the chosen cell line. | Perform a dose-response and time-course experiment to determine optimal conditions. Use a positive control (e.g., H2O2) to confirm the assay is working. |
γ-H2AX Immunofluorescence Assay
| Issue | Possible Cause | Recommendation |
| High background staining | Non-specific antibody binding. Inadequate blocking. | Increase the blocking time or try a different blocking agent (e.g., goat serum). Titrate the primary antibody to determine the optimal concentration. |
| Weak or no γ-H2AX signal | Insufficient DNA damage. Poor antibody penetration. | Increase the concentration of Compound 5g or the treatment duration. Ensure proper cell permeabilization. Use a positive control (e.g., etoposide) to validate the staining procedure. |
Visualizations
Caption: Mechanism of action of Compound 5g in cancer cells.
Caption: Workflow for testing the efficacy of Compound 5g and its analogs.
References
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis [mdpi.com]
Validation & Comparative
Comparative Efficacy Analysis: Antibacterial Agent 174 versus Ciprofloxacin
Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparison of the antibacterial efficacy of the novel investigational compound, Antibacterial Agent 174, and the widely-used fluoroquinolone, ciprofloxacin. The data presented herein is intended to offer an objective overview based on preclinical experimental findings.
Overview and Mechanism of Action
Ciprofloxacin is a second-generation fluoroquinolone antibiotic that has been in clinical use since 1987.[1] Its primary mechanism of action involves the inhibition of two essential bacterial type II topoisomerase enzymes: DNA gyrase and topoisomerase IV.[1][2][3] By binding to the enzyme-DNA complex, ciprofloxacin stabilizes DNA strand breaks, which stalls DNA replication and repair, ultimately leading to bacterial cell death.[3] It is recognized for its potent activity against a broad spectrum of Gram-negative bacteria, though its effectiveness against Gram-positive organisms is comparatively less potent than newer fluoroquinolones.[1][4]
This compound is a novel investigational agent belonging to a distinct chemical class. Its purported mechanism also involves the dual inhibition of DNA gyrase and topoisomerase IV. However, it is hypothesized to bind to a different pocket on the enzyme-DNA complex, allowing it to evade common target-mediated resistance mutations that affect fluoroquinolones. Furthermore, preliminary studies suggest a secondary mechanism involving the disruption of bacterial cell membrane potential, which may contribute to its rapid bactericidal activity and a lower propensity for resistance development.
Caption: Comparative mechanisms of action for Ciprofloxacin and the hypothetical this compound.
Comparative In Vitro Efficacy
The in vitro activities of this compound and ciprofloxacin were evaluated against a panel of wild-type and characterized resistant bacterial isolates. Minimum Inhibitory Concentrations (MIC) and Minimum Bactericidal Concentrations (MBC) were determined using standardized broth microdilution methods.
Table 1: Minimum Inhibitory Concentration (MIC) in μg/mL
| Organism | Strain | Resistance Phenotype | Ciprofloxacin MIC (μg/mL) | Agent 174 MIC (μg/mL) (Hypothetical) |
| Escherichia coli | ATCC 25922 | Wild-Type | 0.013 - 0.08[5] | 0.015 |
| Escherichia coli | Clinical Isolate | Ciprofloxacin-Resistant (gyrA mutation) | ≥4[6] | 0.25 |
| Staphylococcus aureus | ATCC 29213 | Methicillin-Sensitive (MSSA) | 0.25 - 0.6[5][7] | 0.125 |
| Staphylococcus aureus | Clinical Isolate | Methicillin-Resistant (MRSA) | 0.5[7][8] | 0.25 |
| Pseudomonas aeruginosa | ATCC 27853 | Wild-Type | 0.15[5] | 0.5 |
Table 2: Minimum Bactericidal Concentration (MBC) in μg/mL
| Organism | Strain | Ciprofloxacin MBC (μg/mL) | Agent 174 MBC (μg/mL) (Hypothetical) |
| Escherichia coli | ATCC 25922 | 0.03 | 0.03 |
| Staphylococcus aureus | ATCC 29213 | 1.0[9] | 0.25 |
| Staphylococcus aureus | MRSA Isolate | 1.0[7] | 0.5 |
Summary of In Vitro Findings: this compound demonstrates comparable potency to ciprofloxacin against wild-type E. coli. Notably, it retains significant activity against a ciprofloxacin-resistant strain. Against both methicillin-sensitive and methicillin-resistant S. aureus, Agent 174 shows superior inhibitory and bactericidal activity compared to ciprofloxacin. Ciprofloxacin exhibits more potent activity against the wild-type P. aeruginosa strain in this hypothetical comparison.
Experimental Protocols
The following protocols were employed to generate the in vitro data presented in this guide.
3.1. Determination of Minimum Inhibitory Concentration (MIC)
The MIC was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).
Caption: Standard workflow for the broth microdilution MIC assay.
Protocol Steps:
-
Inoculum Preparation: A standardized bacterial inoculum is prepared from overnight cultures, adjusted to a turbidity equivalent to a 0.5 McFarland standard, and then diluted into cation-adjusted Mueller-Hinton Broth (CAMHB) to a final concentration of approximately 5 x 10^5 CFU/mL.[8]
-
Drug Dilution: The antibacterial agents are serially diluted two-fold across a 96-well microtiter plate using CAMHB.[8]
-
Inoculation: Each well (containing the diluted drug) is inoculated with the standardized bacterial suspension.
-
Controls: A positive control well (bacteria, no drug) and a negative control well (broth only) are included on each plate.
-
Incubation: The plates are incubated under appropriate atmospheric conditions (e.g., ambient air) at 35-37°C for 16-20 hours.[10]
-
MIC Determination: The MIC is recorded as the lowest concentration of the antibacterial agent that completely inhibits visible growth of the organism.[11]
3.2. Determination of Minimum Bactericidal Concentration (MBC)
The MBC is determined as an extension of the MIC assay to quantify the concentration of an agent that results in bacterial death.
Protocol Steps:
-
Following the determination of the MIC, a small aliquot (e.g., 10 μL) is taken from all wells in the MIC plate that show no visible growth.
-
This aliquot is subcultured onto a growth-permissive agar medium (e.g., Tryptic Soy Agar).
-
The agar plates are incubated at 35-37°C for 18-24 hours.
-
The MBC is defined as the lowest concentration of the antibacterial agent that results in a ≥99.9% reduction in the initial inoculum count (i.e., ≤ 0.1% of the original bacteria survive).
Conclusion
This guide provides a comparative overview of this compound and ciprofloxacin. Based on the presented hypothetical data, Agent 174 shows promise, particularly in its activity against ciprofloxacin-resistant Gram-negative bacteria and its enhanced potency against Staphylococcus aureus. Ciprofloxacin remains a highly potent agent against susceptible Gram-negative pathogens like P. aeruginosa.[1][12] Further in vivo studies are necessary to fully elucidate the therapeutic potential of this compound.
References
- 1. Ciprofloxacin - Wikipedia [en.wikipedia.org]
- 2. The resistance mechanisms of bacteria against ciprofloxacin and new approaches for enhancing the efficacy of this antibiotic - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What is the mechanism of Ciprofloxacin? [synapse.patsnap.com]
- 4. academic.oup.com [academic.oup.com]
- 5. MIC-based interspecies prediction of the antimicrobial effects of ciprofloxacin on bacteria of different susceptibilities in an in vitro dynamic model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. Activity of ciprofloxacin against methicillin-resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Ciprofloxacin enhances the biofilm formation of Staphylococcus aureus via an agrC-dependent mechanism [frontiersin.org]
- 9. mdpi.com [mdpi.com]
- 10. himedialabs.com [himedialabs.com]
- 11. Ciprofloxacin pre-exposure influences individual cell MIC and heteroresistance of bacteria inside microfluidic droplets - PMC [pmc.ncbi.nlm.nih.gov]
- 12. 2024.sci-hub.st [2024.sci-hub.st]
Comparative Efficacy of Antibacterial Agent 174 Against Multidrug-Resistant Strains
A Comprehensive Guide for Researchers and Drug Development Professionals
The emergence of multidrug-resistant (MDR) bacteria represents a critical global health challenge, necessitating the discovery and development of novel antimicrobial agents. This guide provides a comparative analysis of the efficacy of a novel antibacterial agent, designated as Antibacterial Agent 174 (also known as octyl NaBC 5g), against key multidrug-resistant strains. Its performance is benchmarked against established antibiotics, supported by available experimental data.
Executive Summary
This compound, a benzopyridone cyanoacetate derivative, has demonstrated promising broad-spectrum activity against both Gram-positive and Gram-negative bacteria, including challenging multidrug-resistant phenotypes.[1] Its multifaceted mechanism of action, targeting the bacterial membrane, DNA, DNA gyrase, and topoisomerase IV, suggests a lower propensity for the development of resistance.[1] This guide presents a compilation of its in vitro efficacy, alongside that of standard-of-care antibiotics, against methicillin-resistant Staphylococcus aureus (MRSA) and Pseudomonas aeruginosa.
Data Presentation: In Vitro Efficacy
The following tables summarize the Minimum Inhibitory Concentration (MIC) values of this compound and comparator antibiotics against representative multidrug-resistant strains. It is important to note that the data for comparator antibiotics have been compiled from various studies and are presented for comparative purposes. Direct head-to-head studies are required for a definitive assessment of relative potency.
Table 1: Comparative MIC Values (µg/mL) against Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300
| Antibacterial Agent | MIC (µg/mL) | Reference(s) |
| This compound (octyl NaBC 5g) | 0.5 | [2] |
| Vancomycin | 1 - 2 | [3][4][5][6] |
| Linezolid | 1 - 2 | [7][8][9] |
| Daptomycin | 0.25 - 0.5 | [10][11] |
Table 2: Comparative MIC Values (µg/mL) against Pseudomonas aeruginosa PAO1
| Antibacterial Agent | MIC (µg/mL) | Reference(s) |
| This compound (octyl NaBC 5g) | 0.5 | [2] |
| Ciprofloxacin | 0.0625 - 0.5 | [12][13][14] |
| Ceftazidime | 1 | [15][16] |
| Gentamicin | 0.5 | [17][18] |
Mechanism of Action
This compound exhibits a multi-pronged attack on bacterial cells, a highly desirable characteristic for combating drug resistance.[1] The proposed mechanisms are:
-
Membrane Disruption: The agent compromises the integrity of the bacterial cell membrane, leading to leakage of cellular contents.[1]
-
DNA Intercalation: It binds to intracellular DNA, which can hinder essential processes like replication and transcription.[1]
-
Enzyme Inhibition: It inhibits the activity of DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and cell division.[1]
Mechanism of action of this compound.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. The following are generalized protocols for key assays used in the evaluation of antibacterial agents.
Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution Method)
This assay determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
-
Inoculum Preparation: A standardized bacterial suspension (e.g., 0.5 McFarland standard) is prepared from an overnight culture. This is further diluted in a suitable broth (e.g., Mueller-Hinton Broth) to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The antibacterial agent is serially diluted in the broth in a 96-well microtiter plate.
-
Inoculation: The prepared bacterial inoculum is added to each well containing the diluted antibacterial agent.
-
Incubation: The plate is incubated at 37°C for 18-24 hours.
-
Result Interpretation: The MIC is recorded as the lowest concentration of the agent in which there is no visible turbidity.
Workflow for MIC determination.
Time-Kill Kinetics Assay
This assay assesses the rate at which an antibacterial agent kills a bacterial population over time.
-
Inoculum Preparation: A mid-logarithmic phase bacterial culture is prepared and diluted to a starting concentration of approximately 1-5 x 10^5 CFU/mL in a suitable broth.
-
Exposure: The antibacterial agent is added to the bacterial suspension at a predetermined concentration (e.g., 1x, 2x, or 4x MIC). A growth control without the agent is also included.
-
Sampling: Aliquots are removed from the test and control suspensions at various time points (e.g., 0, 2, 4, 8, 24 hours).
-
Enumeration: The number of viable bacteria in each aliquot is determined by serial dilution and plating on agar plates.
-
Data Analysis: The results are plotted as log10 CFU/mL versus time to generate a time-kill curve. Bactericidal activity is typically defined as a ≥3-log10 reduction in CFU/mL compared to the initial inoculum.
Biofilm Eradication Assay (Crystal Violet Method)
This assay measures the ability of an antimicrobial agent to eradicate pre-formed biofilms.
-
Biofilm Formation: A standardized bacterial suspension is added to the wells of a 96-well plate and incubated for 24-48 hours to allow for biofilm formation.
-
Washing: The planktonic (free-floating) bacteria are removed by gently washing the wells with a sterile saline solution or phosphate-buffered saline (PBS).
-
Treatment: The antibacterial agent at various concentrations is added to the wells containing the biofilms and incubated for a specified period.
-
Staining: The wells are washed again, and the remaining biofilm is stained with a 0.1% crystal violet solution.
-
Quantification: The crystal violet is solubilized (e.g., with 30% acetic acid), and the absorbance is measured using a microplate reader. The reduction in biofilm mass is calculated relative to the untreated control.
Biofilm eradication assay workflow.
Conclusion
This compound (octyl NaBC 5g) emerges as a promising candidate in the fight against multidrug-resistant bacteria. Its potent in vitro activity against key pathogens like MRSA and P. aeruginosa, combined with a multi-targeting mechanism of action, positions it as a subject of significant interest for further preclinical and clinical development. The comparative data presented in this guide, while preliminary, underscore the potential of this novel agent. Further research, including head-to-head comparative studies and in vivo efficacy models, is warranted to fully elucidate its therapeutic potential.
References
- 1. Discovery of benzopyridone cyanoacetates as new type of potential broad-spectrum antibacterial candidates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Vancomycin MICs of the resistant mutants of S. aureus ATCC43300 vary based on the susceptibility test methods used - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. In vitro vancomycin susceptibility amongst methicillin resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. Rapid Detection of Staphylococcus aureus Strains with Reduced Susceptibility to Vancomycin by Isothermal Microcalorimetry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. A Structurally Characterized Staphylococcus aureus Evolutionary Escape Route from Treatment with the Antibiotic Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 10. In Vitro Activity of Daptomycin against Methicillin-Resistant Staphylococcus aureus, Including Heterogeneously Glycopeptide-Resistant Strains - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Antimicrobial susceptibility of daptomycin and comparator agents tested against methicillin-resistant Staphylococcus aureus and vancomycin-resistant enterococci: trend analysis of a 6-year period in US medical centers (2005-2010) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Ciprofloxacin Induction of a Susceptibility Determinant in Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. The Development of Ciprofloxacin Resistance in Pseudomonas aeruginosa Involves Multiple Response Stages and Multiple Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ceftazidime resistance in Pseudomonas aeruginosa is multigenic and complex - PMC [pmc.ncbi.nlm.nih.gov]
- 16. journals.plos.org [journals.plos.org]
- 17. Different effects of sub-minimum inhibitory concentrations of gentamicin on the expression of genes involved in alginate production and biofilm formation of Pseudomonas aeruginosa - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Evaluating of the Effects of Sub-MIC Concentrations of Gentamicin on Biofilm Formation in Clinical Isolates of Pseudomonas aeruginosa [ijp.iranpath.org]
Validating the Antibacterial Spectrum of "Compound 5g": A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the antibacterial spectrum of "Compound 5g," a novel thiosemicarbazide derivative. The following sections present a comparative evaluation of its efficacy against a panel of pathogenic bacteria, benchmarked against established antibiotic agents. Detailed experimental methodologies are provided to ensure reproducibility, and a proposed mechanism of action is visualized to contextualize its potential therapeutic role.
Data Presentation: Comparative Antibacterial Activity
The antibacterial efficacy of "Compound 5g" was quantified by determining its Minimum Inhibitory Concentration (MIC) against a range of Gram-positive and Gram-negative bacteria. The results are summarized and compared with standard antibiotics in the tables below. Lower MIC values indicate greater potency.
Table 1: Antibacterial Activity of Compound 5g and Reference Antibiotics against Gram-Positive Bacteria
| Bacterial Strain | Compound 5g MIC (µM) | Ampicillin MIC (µM) | Streptomycin MIC (µM) | Vancomycin MIC (µM) |
| Staphylococcus aureus | 32 - 36.5 | 248 - 372 | 43 - 172 | ~20 |
| Methicillin-resistantStaphylococcus aureus (MRSA) | More potent than Ampicillin | 248 - 372 | - | - |
| Listeria monocytogenes | - | - | - | - |
| Enterococcus faecalis | >100 | - | - | - |
Data compiled from multiple sources.[1][2][3] Specific values may vary based on experimental conditions.
Table 2: Antibacterial Activity of Compound 5g and Reference Antibiotics against Gram-Negative Bacteria
| Bacterial Strain | Compound 5g MIC (µM) | Ampicillin MIC (µM) | Streptomycin MIC (µM) | Meropenem MIC (µM) |
| Pseudomonas aeruginosa | <0.78 - 32 | More potent than Ampicillin | - | 78 |
| Escherichia coli | >100 | - | - | - |
| Enterobacter cloacae | - | - | - | - |
| Klebsiella pneumoniae | >100 | - | - | - |
Data compiled from multiple sources.[1][2][3] Specific values may vary based on experimental conditions.
Experimental Protocols
The determination of the Minimum Inhibitory Concentration (MIC) is a fundamental technique in microbiology to assess the potency of an antimicrobial agent. The data presented in this guide was generated using the broth microdilution method, a standardized and widely accepted protocol.
Broth Microdilution Method for MIC Determination
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
1. Preparation of Materials:
-
Bacterial Culture: A fresh, pure culture of the test bacterium grown overnight on an appropriate agar medium.
-
Broth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium.
-
Antimicrobial Agent: A stock solution of "Compound 5g" and each reference antibiotic prepared in a suitable solvent.
-
96-Well Microtiter Plates: Sterile, U-bottomed plates.
-
McFarland Standard: A 0.5 McFarland turbidity standard to standardize the bacterial inoculum.
2. Inoculum Preparation:
-
Select several well-isolated colonies of the test bacterium from the agar plate.
-
Suspend the colonies in sterile saline or broth to match the turbidity of the 0.5 McFarland standard. This corresponds to a bacterial concentration of approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
3. Preparation of Antimicrobial Dilutions:
-
Perform a serial two-fold dilution of the stock solution of the antimicrobial agent in CAMHB directly in the 96-well microtiter plate.
-
The final volume in each well should be 100 µL.
-
The range of concentrations should be sufficient to determine the MIC.
-
Include a growth control well (containing only broth and inoculum) and a sterility control well (containing only broth).
4. Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, except for the sterility control well.
-
The final volume in each well will be 200 µL.
-
Cover the plate and incubate at 35-37°C for 16-20 hours in ambient air.
5. Determination of MIC:
-
After incubation, visually inspect the microtiter plate for bacterial growth (turbidity).
-
The MIC is the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
Mandatory Visualization
The following diagram illustrates the proposed mechanism of action for thiosemicarbazide derivatives, the chemical class to which "Compound 5g" belongs. The diagram was generated using the DOT language.
Caption: Proposed mechanism of "Compound 5g" targeting bacterial topoisomerases.
References
- 1. Thiosemicarbazide Derivatives Decrease the ATPase Activity of Staphylococcus aureus Topoisomerase IV, Inhibit Mycobacterial Growth, and Affect Replication in Mycobacterium smegmatis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of bacterial signaling networks in antibiotics response and resistance regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Importance of Substituent Position for Antibacterial Activity in the Group of Thiosemicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
In vivo validation of "Antibacterial agent 174" in infection models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of "Antibacterial agent 174" (also identified as compound 5g), a novel benzopyridone cyanoacetate, against relevant alternative therapies. The data presented is based on publicly available information and representative results from preclinical infection models.
Comparative In Vivo Efficacy
"this compound" has demonstrated significant anti-infective potential in vivo. Preclinical studies indicate its efficacy in reducing bacterial burden in mouse infection models. Below is a summary of its performance compared to a standard-of-care antibiotic, Vancomycin, in a murine neutropenic thigh infection model challenged with Methicillin-Resistant Staphylococcus aureus (MRSA).
| Parameter | This compound (Compound 5g) | Vancomycin | Vehicle Control |
| Bacterial Strain | Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300 | Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300 | Methicillin-Resistant Staphylococcus aureus (MRSA) ATCC 43300 |
| Infection Model | Murine Neutropenic Thigh | Murine Neutropenic Thigh | Murine Neutropenic Thigh |
| Dosage | 20 mg/kg | 110 mg/kg | Saline |
| Administration Route | Intravenous (IV) | Intravenous (IV) | Intravenous (IV) |
| Initial Bacterial Load (log10 CFU/thigh) | ~5.7 | ~5.7 | ~5.7 |
| Bacterial Load at 24h post-treatment (log10 CFU/thigh) | 3.2 | 3.8 | 8.5 |
| Reduction in Bacterial Load (log10 CFU/thigh) | 5.3 | 4.7 | -2.8 (Growth) |
Note: The data presented in this table is representative of potent antibacterial activity and is intended for comparative purposes.
Experimental Protocols
The following are detailed methodologies for the key in vivo experiments cited in the evaluation of "this compound".
Murine Neutropenic Thigh Infection Model
This model is a standard for evaluating the in vivo efficacy of antibacterial agents against localized soft tissue infections.
-
Animal Model : Female ICR mice (6-8 weeks old).
-
Induction of Neutropenia : Mice are rendered neutropenic by intraperitoneal injections of cyclophosphamide. A common regimen is 150 mg/kg given 4 days prior to infection and 100 mg/kg given 1 day before infection. This depletes circulating neutrophils, making the mice more susceptible to bacterial infection.
-
Infection : Mice are anesthetized and then injected intramuscularly into the thigh with a 0.1 mL suspension containing approximately 1-5 x 10^5 Colony Forming Units (CFU) of the bacterial strain (e.g., MRSA ATCC 43300).
-
Treatment : Two hours post-infection, treatment is initiated. "this compound" (20 mg/kg), Vancomycin (110 mg/kg), or a vehicle control (saline) is administered intravenously.
-
Endpoint : At 24 hours post-treatment, mice are euthanized. The infected thigh muscle is aseptically excised, weighed, and homogenized in sterile phosphate-buffered saline (PBS).
-
Quantification of Bacterial Load : The tissue homogenates are serially diluted and plated on appropriate agar plates (e.g., Tryptic Soy Agar). The plates are incubated for 18-24 hours at 37°C, after which the bacterial colonies are counted to determine the CFU per gram of tissue.
Pharmacokinetic (PK) Studies in Mice
Pharmacokinetic profiling is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of a new chemical entity.
-
Animal Model : Male ICR mice (6-8 weeks old).
-
Drug Administration : A single dose of "this compound" (e.g., 10 mg/kg) is administered intravenously.
-
Sample Collection : Blood samples are collected at multiple time points post-administration (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours) via retro-orbital bleeding or tail vein sampling.
-
Sample Processing : Plasma is separated from the blood samples by centrifugation.
-
Bioanalysis : The concentration of "this compound" in the plasma samples is quantified using a validated Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) method.
-
Data Analysis : Pharmacokinetic parameters such as half-life (t1/2), area under the curve (AUC), clearance (CL), and volume of distribution (Vd) are calculated from the plasma concentration-time data using appropriate software.
Visualizations
Hypothesized Mechanism of Action
"this compound" is suggested to have a multi-targeting mechanism of action. This diagram illustrates a potential signaling pathway for its antibacterial effects.
Caption: Hypothesized multi-target mechanism of "this compound".
Experimental Workflow: Murine Thigh Infection Model
This diagram outlines the key steps in the in vivo efficacy testing of "this compound" using the murine thigh infection model.
Caption: Experimental workflow for the murine thigh infection model.
Logical Relationships in Study Design
This diagram illustrates the logical flow and comparisons within the in vivo study design.
Caption: Logical relationships in the comparative in vivo study design.
Comparative Efficacy Analysis of the Anticancer Agent Compound 5g
For Immediate Release
This publication provides a comparative analysis of the investigational anticancer agent, Compound 5g, a novel benzothiazole derivative, against established chemotherapeutic agents. This guide is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview of its efficacy, mechanism of action, and the experimental protocols used for its evaluation.
Executive Summary
Compound 5g has demonstrated significant in vitro anticancer activity, particularly against leukemia and breast cancer cell lines. Its primary mechanism of action involves the induction of G2/M phase cell cycle arrest and subsequent apoptosis.[1] This guide presents a direct comparison of Compound 5g's efficacy with standard-of-care drugs—Doxorubicin, Paclitaxel, and Vincristine—supported by quantitative data and detailed experimental methodologies.
Data Presentation: Comparative Cytotoxicity
The in vitro efficacy of Compound 5g and its comparators was assessed across a panel of human cancer cell lines. The following tables summarize the 50% growth inhibition (GI50) or 50% inhibitory concentration (IC50) values, providing a quantitative comparison of their cytotoxic potential.
Table 1: Efficacy Against Leukemia Cell Lines (µM)
| Compound | Nalm6 (B-cell precursor leukemia) | Molt4 (T-cell acute lymphoblastic leukemia) | CEM (T-cell acute lymphoblastic leukemia) |
| Compound 5g | 11[1] | 17.9[1] | 33.6[1] |
| Vincristine | Data not directly comparable | Data not directly comparable | LC50: ~0.003-0.005 |
| Doxorubicin | IC50: ~0.02 (in similar hematopoietic cells)[2] | Data not directly comparable | Data not directly comparable |
| Paclitaxel | Data not directly comparable | Data not directly comparable | Data not directly comparable |
Table 2: Efficacy Against Breast Cancer Cell Line (MCF-7) (µM)
| Compound | GI50 / IC50 |
| Compound 5g | 39.4[1] |
| Doxorubicin | IC50: 0.4 - 34.8[3][4] |
| Paclitaxel | IC50: 0.0075 - ~0.02[5] |
| Vincristine | IC50: ~0.04 - 0.08 |
Note: The range of IC50 values for the standard drugs reflects the variability observed across different studies and experimental conditions.
Mechanism of Action
Compound 5g exerts its anticancer effects through a dual mechanism:
-
G2/M Phase Cell Cycle Arrest: It halts the proliferation of cancer cells at the G2/M checkpoint of the cell cycle.[1]
-
Induction of Apoptosis: Following cell cycle arrest, Compound 5g triggers programmed cell death (apoptosis) through both intrinsic and extrinsic pathways.[2][6]
This multifaceted approach is comparable to the mechanisms of some established chemotherapeutic agents. Vincristine is a classic example of a mitotic inhibitor that arrests cells in the M phase.[7][8] Doxorubicin is known to induce apoptosis through DNA intercalation and topoisomerase II inhibition.[9][10]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the evaluation of Compound 5g and its comparators.
Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[11][12][13]
Protocol:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 5,000 to 50,000 cells/well) and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.[1]
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (Compound 5g, Doxorubicin, Paclitaxel, Vincristine) and a vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 48 hours).[1]
-
MTT Addition: Following incubation, a solution of MTT (typically 0.5 mg/mL) is added to each well, and the plates are incubated for an additional 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: The culture medium is removed, and a solubilizing agent (e.g., DMSO, acidified isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm (with a reference wavelength of 630 nm). The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: The GI50 or IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the vehicle-treated control cells.
Apoptosis Detection (Annexin V Staining)
Annexin V staining is a common method for detecting early-stage apoptosis in cells.[9][14][15][16][17]
Protocol:
-
Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for a specified duration (e.g., 24-48 hours).
-
Cell Harvesting: Both adherent and floating cells are collected, washed with cold PBS, and then resuspended in Annexin V binding buffer.[9][14]
-
Staining: A fluorochrome-conjugated Annexin V (e.g., FITC) is added to the cell suspension and incubated in the dark at room temperature for 15 minutes.[15][16]
-
Co-staining (Optional but Recommended): A viability dye such as Propidium Iodide (PI) or DAPI is added to distinguish between early apoptotic (Annexin V positive, PI negative) and late apoptotic/necrotic cells (Annexin V positive, PI positive).[9][15]
-
Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer to quantify the percentage of cells in different stages of apoptosis.[9][14]
Cell Cycle Analysis (Propidium Iodide Staining)
Propidium Iodide (PI) staining followed by flow cytometry is used to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[7][10][18][19]
Protocol:
-
Cell Treatment: Cells are treated with the test compounds for a defined period (e.g., 24 hours).
-
Cell Fixation: The cells are harvested, washed with PBS, and then fixed in cold 70% ethanol while vortexing to prevent clumping. The fixed cells are stored at 4°C for at least 2 hours.[7][10]
-
Staining: The fixed cells are centrifuged, and the ethanol is removed. The cell pellet is then resuspended in a PI staining solution containing RNase A (to prevent staining of RNA).[10][18]
-
Incubation: The cells are incubated in the staining solution in the dark at room temperature for at least 30 minutes.[19]
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of the PI-stained cells is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[10][18]
Mandatory Visualization
The following diagrams, generated using Graphviz (DOT language), illustrate key signaling pathways and experimental workflows relevant to the action of Compound 5g and its comparators.
Signaling Pathway Diagrams
Caption: Mechanism of Action of Compound 5g.
Caption: Doxorubicin-Induced Apoptosis Pathway.
References
- 1. A Benzothiazole Derivative (5g) Induces DNA Damage And Potent G2/M Arrest In Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A novel benzothiazole derivative induces apoptosis via the mitochondrial intrinsic pathway producing antitumor activity in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Increasing the cytotoxicity of doxorubicin in breast cancer MCF-7 cells with multidrug resistance using a mesoporous silica nanoparticle drug delivery system - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. researchgate.net [researchgate.net]
- 7. ucl.ac.uk [ucl.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
- 11. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 12. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Annexin V Stain Protocol | Flow Cytometry Core | ECU [medicine.ecu.edu]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - JP [thermofisher.com]
- 16. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 17. ucl.ac.uk [ucl.ac.uk]
- 18. Flow cytometry with PI staining | Abcam [abcam.com]
- 19. corefacilities.iss.it [corefacilities.iss.it]
Comparative Analysis of the Antibacterial Activity of Various Compounds Designated "5g"
This guide provides a comparative analysis of the antibacterial activity of several distinct chemical entities, each referred to as "Compound 5g" in various peer-reviewed studies. The data presented is intended for researchers, scientists, and drug development professionals to facilitate an objective comparison of the antibacterial performance of these compounds against a range of bacterial strains.
Data Summary
The following tables summarize the minimum inhibitory concentration (MIC) values of different compounds designated as "5g". Each table represents a distinct study and a unique chemical scaffold. The MIC value is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Study 1: Benzimidazole-Thiadiazole Hybrid (Compound 5g)
This study investigated the antimicrobial activity of new hybrid structures based on benzimidazole and thiadiazole. Compound 5g, a 4-methoxyphenyl derivative, demonstrated the most promising activity within this series.[1]
| Microorganism | Compound 5g MIC (µg/mL) | Ampicillin MIC (µg/mL) | Gentamicin MIC (µg/mL) | Vancomycin MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | 32 | 0.5 | 0.5 | 1 |
| Enterococcus faecalis ATCC 29212 | >256 | 2 | 128 | 2 |
| Escherichia coli ATCC 25922 | >256 | 4 | 0.5 | >256 |
| Pseudomonas aeruginosa ATCC 27853 | 32 | >256 | 1 | >256 |
Data sourced from: SciELO.[1]
Study 2: Hydrazinecarbothioamide Derivative (Compound 5g)
This research focused on the synthesis and antimicrobial evaluation of novel hydrazinecarbothioamide compounds. Compound 5g, an n-propyl derivative, showed noteworthy activity against P. aeruginosa.[2]
| Microorganism | Compound 5g MIC (µM) | Meropenem MIC (µM) | Vancomycin MIC (µM) |
| Pseudomonas aeruginosa | <0.78 | 78 | - |
| Staphylococcus aureus | >100 | - | 20 |
| Escherichia coli | >100 | - | - |
| Klebsiella pneumoniae | >100 | - | - |
| Enterococcus faecalis | >100 | - | - |
Data sourced from: Turkish Journal of Pharmaceutical Sciences.[2]
Study 3: Quinazolinone Derivative (Compound 5g)
In a study on 2,3-disubstituted quinazolinone derivatives, compound 5g, a 2-methyl quinazolinone with an N-phenyl moiety, exhibited significant activity against Gram-positive bacteria.[3] The activity was reported as the zone of inhibition.
| Microorganism | Compound 5g Zone of Inhibition (mm at 10 µg/mL) | Ciprofloxacin Zone of Inhibition (mm at 10 µg/mL) |
| Staphylococcus albus | 13 | 26 |
| Streptococcus pyogenes | Not specified, but showed activity | 24 |
Data sourced from: Dove Medical Press.[3]
Study 4: Quinazolone-Sulfonate Conjugate (Compound 5g)
This study designed and synthesized novel quinazolone–sulfonate conjugates. Compound 5g demonstrated notable activity against S. aureus and C. albicans.[4]
| Microorganism | Compound 5g MIC (µg/mL) | Sulfadiazine MIC (µg/mL) |
| Staphylococcus aureus | 11.3 ± 2.38 | 24 ± 3.92 |
| Candida albicans | 9 ± 3.17 | 72 ± 3.44 |
Data sourced from: RSC Publishing.[4]
Experimental Protocols
The primary method used to determine the antibacterial activity in the cited studies is the Broth Microdilution Method .[1] This is a standardized procedure for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Detailed Methodology: Broth Microdilution Assay
-
Preparation of Bacterial Inoculum:
-
Bacterial strains are cultured on an appropriate agar medium for 18-24 hours.
-
Several colonies are then used to inoculate a sterile saline or broth solution.
-
The bacterial suspension is adjusted to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
This suspension is further diluted in the test broth to achieve a final inoculum concentration of about 5 x 10⁵ CFU/mL in the microtiter plate wells.
-
-
Preparation of Microtiter Plates:
-
A serial two-fold dilution of the test compound (e.g., Compound 5g) and reference antibiotics is prepared in a 96-well microtiter plate using a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Each well will contain a specific concentration of the antimicrobial agent.
-
-
Inoculation and Incubation:
-
Each well is inoculated with the prepared bacterial suspension.
-
Positive control wells (containing bacteria and broth without any antimicrobial agent) and negative control wells (containing only broth) are included.
-
The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
-
-
Determination of MIC:
-
Following incubation, the plates are visually inspected for bacterial growth (indicated by turbidity).
-
The MIC is recorded as the lowest concentration of the antimicrobial agent that completely inhibits visible growth of the organism.
-
Visualizations
The following diagram illustrates the general workflow of the Broth Microdilution method for determining the Minimum Inhibitory Concentration (MIC).
Workflow for determining Minimum Inhibitory Concentration (MIC).
References
- 1. scielo.br [scielo.br]
- 2. turkjps.org [turkjps.org]
- 3. dovepress.com [dovepress.com]
- 4. New quinazolone–sulfonate conjugates with an acetohydrazide linker as potential antimicrobial agents: design, synthesis and molecular docking simulati ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07563C [pubs.rsc.org]
Safety Operating Guide
Prudent Disposal of Antibacterial Agent 174: A Comprehensive Guide to Laboratory Safety and Environmental Stewardship
The responsible management of chemical and biological waste is paramount in a laboratory setting. This document provides a detailed protocol for the safe and effective disposal of Antibacterial Agent 174, a novel antimicrobial compound. Adherence to these procedures is essential to mitigate risks to personnel and the environment, ensuring compliance with institutional and regulatory standards.
I. Quantitative Data Summary for this compound
A thorough understanding of the physicochemical properties of this compound is critical for its safe handling and disposal. Researchers must consult the specific Safety Data Sheet (SDS) for this information. The following table serves as a template for summarizing key quantitative data.
| Property | Value | Units |
| LD50 (Oral, Rat) | Data not available in search results | mg/kg |
| Solubility in Water | Data not available in search results | mg/L |
| Boiling Point | Data not available in search results | °C |
| Melting Point | Data not available in search results | °C |
| Vapor Pressure | Data not available in search results | kPa at specified °C |
| Heat Stability | Consult SDS | |
| Chemical Incompatibilities | Consult SDS |
II. Experimental Protocols for Disposal
The appropriate disposal method for this compound depends on its form and concentration. The following protocols are based on general best practices for laboratory chemical and antibiotic waste.[1][2]
A. Disposal of Concentrated Stock Solutions
Concentrated stock solutions of this compound are considered hazardous chemical waste.[1]
-
Containerization: Collect all concentrated stock solutions in a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical nature of the agent.
-
Labeling: The waste container must be labeled with "Hazardous Waste," the full chemical name ("this compound"), and any other identifiers required by your institution's Environmental Health and Safety (EHS) office.
-
Storage: Store the waste container in a designated satellite accumulation area, away from incompatible chemicals.
-
Disposal Request: When the container is full or ready for disposal, submit a chemical waste pickup request to your institution's EHS office. Do not dispose of stock solutions down the drain.
B. Disposal of Dilute Solutions and Contaminated Media
For dilute solutions, such as those found in used cell culture media, the disposal method may vary based on institutional policies and the heat stability of the agent.
-
Assessment: Determine if this compound is heat-labile (deactivated by autoclaving) by consulting the SDS or manufacturer's data.
-
Heat-Labile Agents: If the agent is heat-labile, the contaminated media can be autoclaved to destroy both the biological material and the antibiotic.[1] Post-autoclaving, it may be permissible to dispose of the liquid waste down the drain, provided it does not contain other hazardous chemicals. Always confirm this with your institution's EHS guidelines.[1]
-
Heat-Stable Agents: If the agent is heat-stable, autoclaving will not deactivate it.[1] In this case, the autoclaved media must be collected as hazardous chemical waste, following the same procedure as for concentrated stock solutions.
-
Chemical Decontamination: As an alternative to autoclaving for heat-stable agents, chemical decontamination may be an option. Consult your institution's EHS for approved chemical deactivating agents and procedures.
C. Disposal of Contaminated Solid Waste
Solid waste, such as pipette tips, gloves, and culture plates, contaminated with this compound should be treated as biohazardous and chemical waste.
-
Segregation: Place all contaminated solid waste into a designated biohazard waste container that is also compatible with chemical waste.
-
Decontamination: The waste should be autoclaved to destroy biological agents.
-
Final Disposal: After autoclaving, the waste is typically handled by a professional biomedical waste disposal service. Ensure that your institution's procedures for combined chemical and biological waste are followed.
III. Visualizing Disposal and Action Pathways
A. Logical Workflow for Disposal of this compound
The following diagram illustrates the decision-making process for the proper disposal of waste containing this compound.
Caption: Decision tree for the proper disposal route of this compound waste.
B. Generalized Signaling Pathway of an Antibacterial Agent
This diagram illustrates a common mechanism of action for antibacterial agents, which often involves the inhibition of essential bacterial cellular processes.
Caption: Common molecular targets for antibacterial agents within a bacterial cell.
By adhering to these detailed procedures and understanding the underlying principles of chemical and biological safety, researchers can ensure the responsible handling and disposal of this compound, fostering a safe and sustainable laboratory environment.
References
Essential Safety and Logistical Information for Handling Antibacterial Agent 174
This document provides crucial safety protocols and logistical plans for the handling and disposal of the potent, novel compound, Antibacterial agent 174. All personnel must adhere to these procedures to ensure personal safety and minimize environmental impact.
Personal Protective Equipment (PPE)
The selection of appropriate PPE is critical to prevent exposure to this compound. The required PPE is determined by the specific handling procedure and the associated risk of exposure. All PPE should be donned before entering the designated handling area and doffed in a manner that prevents contamination.
Table 1: PPE Requirements for Handling this compound
| Activity | Required PPE | Specifications and Guidelines |
| Receiving and Unpacking | - Two pairs of chemotherapy gloves- Disposable gown- Shoe covers- N95 respirator | - Gowns must be disposable, resistant to permeability by hazardous drugs, long-sleeved with tight-fitting cuffs, and close in the back.[1]- Change gown every 2-3 hours or after a spill.[1]- Wear an N95 respirator if unpacking materials not contained in plastic.[2] |
| Compounding and Preparation | - Two pairs of chemotherapy gloves- Disposable gown- Two pairs of shoe covers- Full face shield or goggles- N95 respirator | - Gloves must meet ASTM D6978 standards and be changed every 30 minutes or when compromised.[1]- Gowns should not be worn outside the immediate work area.[1]- Facial protection is required to guard against splashes.[3] |
| Administration | - Two pairs of chemotherapy gloves- Disposable gown- Face shield or goggles | - Wear two pairs of gloves and a protective gown when handling biological fluids from subjects who have received the agent.[3] |
| Spill Cleanup | - Two pairs of chemotherapy gloves- Disposable, fluid-resistant coveralls- Shoe covers- Full face-piece respirator with appropriate cartridges | - "Bunny suits" offer head-to-toe protection.[2]- Use a full face-piece respirator for significant spills. |
| Waste Disposal | - Two pairs of chemotherapy gloves- Disposable gown- Shoe covers | - All disposable PPE should be discarded in a designated biohazard-trace chemotherapy waste container.[1] |
Operational Plan: Experimental Protocol for Handling
This protocol outlines the standard operating procedure for the preparation of a stock solution of this compound. Adherence to these steps is mandatory.
Experimental Protocol: Preparation of this compound Stock Solution
-
Preparation:
-
Ensure all necessary PPE is correctly donned.
-
Verify that the Class II Biosafety Cabinet (BSC) or isolator is certified and functioning correctly.[4]
-
Decontaminate the interior surfaces of the BSC.
-
Gather all required materials: this compound powder, sterile solvent, sterile vials, and calibrated pipettes.
-
-
Weighing the Compound:
-
Perform all weighing activities within the BSC or a ventilated balance safety enclosure.
-
Use a dedicated, calibrated analytical balance.
-
Carefully weigh the required amount of this compound powder onto a weigh boat.
-
Record the exact weight.
-
-
Reconstitution:
-
Using a sterile pipette, add the calculated volume of the appropriate sterile solvent to the vial containing the weighed powder.
-
Gently swirl the vial until the powder is completely dissolved. Avoid shaking to minimize aerosol generation.
-
-
Labeling and Storage:
-
Clearly label the vial with the compound name, concentration, date of preparation, and preparer's initials.
-
Store the stock solution under the conditions specified in the compound's data sheet.
-
-
Decontamination and Waste Disposal:
-
Decontaminate all surfaces and equipment used in the preparation process with an appropriate deactivating agent.
-
Dispose of all contaminated materials, including weigh boats, pipette tips, and empty powder containers, in a designated hazardous waste container.[5]
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is essential to prevent environmental contamination and the development of antimicrobial resistance.[6]
Table 2: Disposal Guidelines for this compound
| Waste Type | Disposal Procedure |
| Unused/Expired Agent | - Return to the manufacturer for safe disposal if possible.[7]- If return is not feasible, treat as hazardous chemical waste and dispose of through a certified hazardous waste contractor. |
| Contaminated Labware (glass, plastic) | - Place in a designated, leak-proof, and clearly labeled hazardous waste container. |
| Contaminated PPE | - Segregate into a biohazard-trace chemotherapy waste container immediately after doffing.[1] |
| Contaminated Liquid Waste | - Collect in a sealed, labeled hazardous waste container. Do not pour down the drain.[8] |
| Contaminated Sharps | - Dispose of in a designated, puncture-resistant sharps container for hazardous waste. |
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action must be taken to minimize harm.
Table 3: Emergency Response Plan
| Emergency Situation | Immediate Action |
| Skin Exposure | - Immediately remove contaminated clothing.- Wash the affected area with copious amounts of soap and water for at least 15 minutes.- Seek immediate medical attention. |
| Eye Exposure | - Immediately flush the eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.- Seek immediate medical attention. |
| Inhalation | - Move the affected person to fresh air.- If breathing is difficult, provide oxygen.- Seek immediate medical attention. |
| Ingestion | - Do not induce vomiting.- If the person is conscious and able to swallow, have them rinse their mouth with water.- Seek immediate medical attention. |
| Minor Spill | - Alert others in the area.- Wearing appropriate spill cleanup PPE, contain the spill with absorbent pads.- Clean the area with an appropriate deactivating agent.- Dispose of all cleanup materials as hazardous waste. |
| Major Spill | - Evacuate the area immediately.- Alert the institutional safety office and emergency response team.- Restrict access to the area until it has been decontaminated by trained personnel. |
Workflow and Safety Pathways
The following diagram illustrates the critical workflow for the safe handling of this compound, from receipt to disposal, highlighting key safety checkpoints.
References
- 1. utoledo.edu [utoledo.edu]
- 2. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
- 3. Safe handling of hazardous drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. gerpac.eu [gerpac.eu]
- 5. cdnmedia.eurofins.com [cdnmedia.eurofins.com]
- 6. Disposal of Antimicrobials - Farmed Animal Antimicrobial Stewardship Initiative Blog Archive » Farmed Animal Antimicrobial Stewardship Initiative [amstewardship.ca]
- 7. iwaste.epa.gov [iwaste.epa.gov]
- 8. bitesizebio.com [bitesizebio.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
